Cyanidin 3-O-galactoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26)/p+1/t16-,17+,18+,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWHWFONKJEUEF-WVXKDWSHSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950312 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142506-26-1, 27661-36-5 | |
| Record name | Cyanidin 3-galactoside cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142506261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYANIDIN 3-GALACTOSIDE CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM35G4AYEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cyanidin 3-galactoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037977 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Phytochemical Distribution and Biosynthesis of Cyanidin 3 O Galactoside
Elucidation of Natural Occurrence Across Plant Species
Cyanidin (B77932) 3-O-galactoside is widely distributed throughout the plant kingdom, contributing to the vibrant coloration of numerous fruits, flowers, and leaves. nih.gov Its presence is a key indicator of a plant's phytochemical profile and is of significant interest due to its potential health benefits.
Distribution Patterns in Fruits and Berries
Cyanidin 3-O-galactoside is particularly abundant in a variety of fruits and berries, where it is a major contributor to their characteristic red and purple hues. solabianutrition.com Notable sources include:
Aronia Berries (Chokeberries): These berries contain exceptionally high concentrations of this compound, making them one of the most potent natural sources of this compound. solabianutrition.commdpi.com
Apples: Red-skinned apple varieties are a significant source of this compound. solabianutrition.comnih.gov
Berries: A wide array of berries, including cranberries, lingonberries, bilberries, and highbush blueberries, contain substantial amounts of this anthocyanin. nih.govnih.gov
Other Fruits: It is also found in hawthorn fruit and the peel of prickly ash. nih.govfrontiersin.org
The concentration of this compound can vary significantly among different fruits and even between cultivars of the same fruit. For instance, a study on highbush blueberry cultivars found that the 'Brigitta' cultivar had the highest content of this compound. nih.gov
Table 1: this compound Content in Various Fruits and Berries
| Fruit/Berry | Scientific Name | This compound Content (mg/100g fresh weight) |
|---|---|---|
| Highbush Blueberry ('Brigitta' cv.) | Vaccinium corymbosum | 28.53 nih.gov |
| Highbush Blueberry (average) | Vaccinium corymbosum | 24.77 nih.gov |
| Blackberry | Rubus fruticosus | 0.40 nih.gov |
Data is based on a comparative study of different berry fruits.
Presence in Other Plant Tissues (e.g., Flowers, Leaves)
Beyond fruits, this compound is also present in the flowers and leaves of various plants, where it plays a role in attracting pollinators and protecting the plant from environmental stressors. nih.gov
Flowers: The flowers of some Dahlia cultivars, such as 'La Baron', accumulate significant amounts of this compound, contributing to their petal coloration. biomedpharmajournal.org It has also been identified in the flowers of Rhododendron arboreum. researchgate.net
Leaves: The leaves of certain tea plant (Camellia sinensis) varieties, particularly those with purple foliage like 'Zijuan', contain this compound as one of the major anthocyanins. frontiersin.org It is also found in the red leaves of Phoebe bournei. mdpi.comnih.gov
Galls: Interestingly, this compound has been identified in the red insect galls on Japanese beech (Fagus crenata), suggesting a potential role in the plant's defense response. oup.com
Influential Factors on Accumulation Dynamics
The concentration of this compound in plant tissues is not static but is influenced by a complex interplay of developmental, environmental, and genetic factors.
The accumulation of this compound is often tightly linked to the developmental stage and ripening process of fruits. In many fruits, the concentration of this anthocyanin increases significantly during maturation.
For example, in 'Pink Lady' apples, the concentration of this compound increases during maturation and ripening, coinciding with the development of red skin color. ashs.org Similarly, in some strawberry cultivars, the content of this compound, along with other anthocyanins, increases as the fruit ripens. mdpi.com In purple passion fruit, the highest levels of cyanidin-3-O-glucoside, a related anthocyanin, are found at the ripening stage. maxapress.com The accumulation of cyanidin-3-O-rutinoside and cyanidin-3-O-glucoside also increases during the ripening of figs. researchgate.net
Environmental factors play a crucial role in modulating the biosynthesis and accumulation of this compound in plants.
Light: Light exposure is a key factor, as it can stimulate the expression of genes involved in the anthocyanin biosynthesis pathway. ashs.org
Temperature: Temperature also has a significant impact, with studies showing that both high and low temperatures can affect anthocyanin content. nih.gov For instance, storage of red-fleshed apples at elevated temperatures led to a decrease in this compound content. nih.gov
Cultivation Practices: Agricultural practices can influence the levels of this compound. ashs.org
The genetic makeup of a plant is a primary determinant of its capacity to produce and accumulate this compound. Different species and even different cultivars within the same species can exhibit substantial variations in their anthocyanin profiles. nih.gov
Studies on cranberry germplasm have revealed significant genetic variation in the proportions of different anthocyanins, including those derived from cyanidin. ashs.org Similarly, research on various roselle (Hibiscus sabdariffa) genotypes has shown a wide range of anthocyanin levels, highlighting the strong genetic control over this trait. insightsociety.orgresearchgate.net The color variations between red and green prickly ash fruits are attributed to differences in the content of cyanidin-3-O-galactoside and cyanidin-3-O-glucoside, which are linked to the differential expression of key biosynthetic genes. frontiersin.org Furthermore, in tea plants, the genetic background determines the accumulation of cyanidin-3-O-galactoside, with certain varieties possessing the necessary genes for its synthesis. frontiersin.org
Environmental and Cultivation Conditions
Unraveling the Biosynthetic Pathway Mechanisms
This compound, a prominent member of the anthocyanin family, is responsible for many of the red, purple, and blue hues observed in various fruits, flowers, and vegetables. nih.govresearchgate.net Its formation in plants is the result of a complex and highly regulated series of enzymatic reactions known as the flavonoid biosynthetic pathway, which is a branch of the broader phenylpropanoid pathway. frontiersin.orgmdpi.com Understanding the mechanisms of this pathway is crucial for fields ranging from plant science to metabolic engineering.
The journey to synthesizing this compound begins with fundamental precursor molecules derived from primary metabolism, which are channeled into the specialized phenylpropanoid pathway.
The biosynthesis of all flavonoids, including this compound, originates from the phenylpropanoid pathway. nih.gov This pathway converts the amino acid L-phenylalanine into p-coumaroyl-CoA, a key intermediate. nih.govfrontiersin.org The process is initiated by the enzyme phenylalanine ammonia-lyase (PAL) , which catalyzes the deamination of L-phenylalanine to form cinnamic acid. nih.govmdpi.com
Following this initial step, cinnamate 4-hydroxylase (C4H) introduces a hydroxyl group onto cinnamic acid to produce p-coumaric acid. nih.govnih.gov Finally, 4-coumarate-CoA ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A (CoA) molecule, yielding p-coumaroyl-CoA. nih.gov This molecule stands at a critical juncture, ready to enter the flavonoid-specific branch of the pathway. nih.gov
The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS) . mdpi.com This enzyme orchestrates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a polyketide intermediate that cyclizes to become naringenin (B18129) chalcone. nih.govmdpi.com
Immediately following its synthesis, the unstable naringenin chalcone is stereospecifically isomerized into (2S)-naringenin. nih.gov This crucial cyclization reaction is catalyzed by chalcone isomerase (CHI) , which ensures the correct three-dimensional structure required for subsequent enzymatic modifications. nih.govfrontiersin.orgnih.gov
Table 1: Key Enzymes in the Initial Steps of this compound Biosynthesis
| Enzyme | Abbreviation | Precursor(s) | Product | Pathway Stage |
| Phenylalanine ammonia-lyase | PAL | L-phenylalanine | Cinnamic acid | Phenylpropanoid |
| Cinnamate 4-hydroxylase | C4H | Cinnamic acid | p-Coumaric acid | Phenylpropanoid |
| 4-coumarate-CoA ligase | 4CL | p-Coumaric acid | p-Coumaroyl-CoA | Phenylpropanoid |
| Chalcone synthase | CHS | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone | Flavonoid |
| Chalcone isomerase | CHI | Naringenin chalcone | Naringenin | Flavonoid |
Once the basic flavanone (B1672756) structure (naringenin) is formed, a series of hydroxylation and reduction reactions lead to the core anthocyanidin structure, which is then stabilized by glycosylation.
From naringenin, the pathway proceeds through several modifications to produce dihydroflavonols. Specifically for cyanidin synthesis, naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) and flavonoid 3'-hydroxylase (F3'H) to yield dihydroquercetin. nih.gov This dihydroquercetin is then reduced by dihydroflavonol 4-reductase (DFR) to form leucocyanidin (B1674801), a colorless precursor. nih.gov
The conversion of colorless leucocyanidin into the colored anthocyanidin, cyanidin, is a critical oxidation step catalyzed by anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX). nih.govfrontiersin.orgnih.gov This 2-oxoglutarate-dependent oxygenase reaction is essential for the generation of the chromophore responsible for the pigment's color. nih.gov The product, cyanidin, is highly unstable in its aglycone form. acs.org
To achieve stability, the newly formed cyanidin must be quickly glycosylated. nih.gov This final step in the formation of this compound is catalyzed by a specific glycosyltransferase. nih.gov The enzyme UDP-galactose:flavonoid 3-O-galactosyltransferase (UFGalT) transfers a galactose moiety from an activated sugar donor, UDP-galactose, to the 3-hydroxyl group of the cyanidin molecule. nih.govnih.gov This glycosylation not only stabilizes the compound but also increases its water solubility, allowing for its transport and storage in the plant cell's vacuole. nih.gov
The specificity of this enzyme is paramount. While some glycosyltransferases can use multiple sugar donors or accept various flavonoid substrates, the synthesis of this compound relies on a transferase that specifically utilizes UDP-galactose. nih.govmdpi.com Research has identified specific UFGalT enzymes, such as DcUCGalT1 from carrot, which show high activity with cyanidin and UDP-galactose, but lower activity with other substrates or sugar donors. researchgate.net This enzymatic specificity is a key determinant of the final anthocyanin profile in a given plant tissue. mdpi.com
Table 2: Key Enzymes in the Final Steps of this compound Biosynthesis
| Enzyme | Abbreviation | Precursor(s) | Product | Pathway Stage |
| Anthocyanidin Synthase | ANS / LDOX | Leucocyanidin | Cyanidin | Anthocyanin Synthesis |
| UDP-galactose:flavonoid 3-O-galactosyltransferase | UFGalT | Cyanidin, UDP-galactose | This compound | Anthocyanin Glycosylation |
Core Anthocyanidin Synthesis and Glycosylation
Contributions of UDP-Glucose 4-Epimerase (UGE) in UDP-Galactose Supply
The final step in the biosynthesis of this compound involves the transfer of a galactose moiety from UDP-galactose to the cyanidin molecule. This crucial step is catalyzed by the enzyme UDP-galactose:flavonoid 3-O-galactosyltransferase (UFGalT). nih.gov The availability of the sugar donor, UDP-galactose, is therefore a critical determinant of the rate of this compound synthesis.
UDP-glucose 4-epimerase (UGE), also known as UDP-galactose 4-epimerase (GALE), is the enzyme responsible for the reversible conversion of UDP-glucose to UDP-galactose. nih.govmdpi.comuniprot.orgwikipedia.org This reaction is essential for providing the necessary UDP-galactose for the galactosylation of cyanidin. In apple skin, for instance, the accumulation of cyanidin 3-galactoside is influenced by the activity of UGE. nih.gov Studies have shown that while the transcript levels of enzymes like anthocyanidin synthase (ANS) often correlate with anthocyanin accumulation, the activity of UGE and the levels of UDP-galactose may not always show a similar trend, suggesting a complex regulatory network. nih.gov
The enzyme UGE is a key player in the Leloir pathway of galactose metabolism and is found across bacteria, fungi, plants, and mammals. wikipedia.org In plants, UGE is vital for the de novo biosynthesis of UDP-galactose, which serves as a precursor for various carbohydrates, glycolipids, and glycosides. plos.org Research in rice has identified a chloroplast-localized UGE that is involved in the biosynthesis of galactolipids, essential components of thylakoid membranes, highlighting the diverse roles of this enzyme in plant metabolism. plos.org In some organisms, like Escherichia coli BL21 (DE3) which lacks the GalE gene for UGE, the production of galactosylated flavonoids like hyperoside (B192233) requires the co-expression of the GalE gene. nih.gov
Regulatory Mechanisms of Biosynthesis
The biosynthesis of this compound is tightly regulated at multiple levels to ensure its production occurs at the appropriate time and in the correct tissues. This regulation involves a complex interplay of transcription factors, post-transcriptional and post-translational modifications, and signaling molecules.
Transcriptional Regulation (e.g., MYB genes, UFGT gene expression)
The expression of the structural genes encoding the enzymes of the anthocyanin biosynthetic pathway is primarily controlled by a group of transcription factors. nih.govnih.gov The most prominent among these are the R2R3-MYB transcription factors, which often act in concert with basic helix-loop-helix (bHLH) and WD40-repeat proteins to form a regulatory complex known as the MBW complex. nih.govfrontiersin.orgresearchgate.netmdpi.comfrontiersin.org This complex binds to the promoter regions of the structural genes, thereby activating their transcription. frontiersin.org
MYB transcription factors play a pivotal role in determining the spatial and temporal patterns of anthocyanin production. frontiersin.org For example, in poplar mutants with red leaves, the accumulation of cyanidin-3-O-glucoside and other anthocyanins was linked to the high expression of the R2R3-MYB gene, PdMYB113. nih.gov Similarly, in sweet cherry, the PavMYB.C2 gene was identified as a key transcriptional activator that upregulates the expression of UFGT, leading to increased levels of cyanidin-3-glucoside and enhanced fruit coloration. plos.org In kiwifruit, MYB transcription factors were found to positively regulate the biosynthesis of cyanidin-3-O-galactoside. frontiersin.org
The gene encoding UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) is a critical control point in anthocyanin biosynthesis. frontiersin.orge3s-conferences.org Its expression is often the final and decisive step for the production of stable, colored anthocyanins. frontiersin.orgnih.gov Studies in various plants, including Japanese apricot, litchi, and grape, have shown a strong correlation between UFGT gene expression and anthocyanin accumulation. frontiersin.orgnih.govnih.gov In some cases, the absence of anthocyanins in certain cultivars is directly attributed to the lack of UFGT expression. nih.gov The expression of UFGT itself is under the control of the MBW complex and can be induced by various signals, including plant hormones. frontiersin.org
Post-Transcriptional and Post-Translational Modulations
Beyond transcriptional control, the biosynthesis of this compound is also regulated at the post-transcriptional and post-translational levels. Post-transcriptional regulation can involve microRNAs (miRNAs) that target the messenger RNA (mRNA) of biosynthetic genes, thereby modulating their expression. frontiersin.org
Post-translational modifications (PTMs) of the enzymes and regulatory proteins involved in the pathway provide another layer of control. frontiersin.org These modifications, such as phosphorylation, ubiquitination, and SUMOylation, can alter the activity, stability, and localization of proteins. frontiersin.orgmdpi.com For instance, the stability of MYB transcription factors can be modulated by ubiquitination, a process where a small protein called ubiquitin is attached to the target protein, often marking it for degradation. frontiersin.orgplos.org In Arabidopsis, the degradation of the MYB75 protein in the dark is mediated by an E3 ubiquitin ligase. plos.org Phosphorylation, the addition of a phosphate (B84403) group, can also regulate the activity of the MBW complex. mdpi.complos.org This intricate network of PTMs allows for rapid and fine-tuned adjustments to the rate of anthocyanin biosynthesis in response to developmental and environmental cues. frontiersin.orgmdpi.com In some cases, a lack of anthocyanin accumulation despite the presence of transcripts for biosynthetic genes suggests that regulation is occurring at the translational or post-translational level. nih.gov
Hormonal and Sugar Signaling Crosstalk in Anthocyanin Accumulation
The accumulation of anthocyanins, including this compound, is influenced by a complex network of signaling pathways, with plant hormones and sugars playing significant roles. frontiersin.orgfrontiersin.org Hormones such as abscisic acid (ABA) and ethylene (B1197577) are known to affect the expression of transcription factors and structural genes in the anthocyanin pathway. nih.govfrontiersin.org
Sugars, particularly sucrose, glucose, and fructose, act not only as building blocks for the glycosylation of anthocyanidins but also as signaling molecules that can induce the expression of biosynthetic genes. frontiersin.orgsantannapisa.itfrontiersin.org Studies in Arabidopsis and grape cell suspensions have demonstrated that sugars can enhance anthocyanin content by up-regulating the expression of genes in the flavonoid/anthocyanin pathway, including key transcription factors like MYB75/PAP1. frontiersin.orguu.nl This sugar-induced anthocyanin accumulation is often specific to certain sugars and is not merely an osmotic effect. frontiersin.org The signaling pathways for sugar-induced anthocyanin accumulation appear to be complex and can be independent of known sugar sensors like hexokinase. uu.nl There is also evidence of crosstalk between sugar signaling and hormonal pathways, such as those involving jasmonates (JA) and gibberellins (B7789140) (GA), in the regulation of anthocyanin biosynthesis. frontiersin.org
Metabolic Engineering and Synthetic Biology Approaches for Enhanced Production
The valuable properties of this compound have driven efforts to enhance its production using metabolic engineering and synthetic biology approaches. acs.orgnih.gov These strategies aim to overcome the limitations of traditional extraction from plant sources, which can be time-consuming and unsustainable. acs.orgnih.gov
Microorganisms such as Escherichia coli and Saccharomyces cerevisiae have been engineered to produce this compound and other anthocyanins. frontiersin.orgmdpi.com This typically involves introducing the necessary biosynthetic genes from plants into the microbial host. frontiersin.orgcapes.gov.br For example, the biosynthetic pathway for this compound from (+)-catechin has been successfully constructed in E. coli by introducing anthocyanidin synthase (ANS) and a specific UDP-galactose:cyanidin galactosyltransferase. acs.orgnih.gov
Several strategies have been employed to optimize production in these microbial systems. These include:
Enhancing the supply of precursors and cofactors: Increasing the intracellular pool of UDP-galactose is a key strategy. This has been achieved by overexpressing genes involved in its synthesis, such as UDP-glucose 4-epimerase (galE), phosphoglucomutase (pgm), and UDP-glucose pyrophosphorylase (galU). nih.govacs.orgnih.gov
Enzyme selection and engineering: Screening for more efficient enzymes from different plant sources or engineering existing enzymes can improve pathway flux. frontiersin.org
Balancing gene expression: Modulating the expression levels of the introduced genes is often necessary to avoid the accumulation of intermediate products and to direct the metabolic flow towards the desired final product. frontiersin.orgacs.org
Host strain optimization: Knocking out competing metabolic pathways in the host organism can further enhance the production of the target compound. acs.orgnih.gov
Through these combined approaches, significant increases in the production of this compound and other related anthocyanins have been achieved in microbial systems, offering a promising alternative for their sustainable production. acs.orgnih.govnih.gov
Advanced Methodologies for Research on Cyanidin 3 O Galactoside
Sophisticated Extraction and Isolation Techniques
The initial and critical step in studying cyanidin (B77932) 3-O-galactoside is its efficient extraction and isolation from natural sources. The primary goal is to maximize the yield and purity of the compound while minimizing degradation.
Optimization Strategies for Yield and Purity
Conventional extraction methods often involve the use of acidified organic solvents like methanol (B129727) or ethanol (B145695). nih.gov However, to enhance extraction efficiency, various parameters are meticulously optimized. Studies have shown that factors such as solvent composition, solid-to-liquid ratio, temperature, and extraction time significantly influence the yield of anthocyanins. nih.gov For instance, a mixture of methanol, water, and acetic acid has been identified as an effective solvent system. nih.gov It has been observed that while mild temperatures can increase the total amount of extracted anthocyanins, high concentrations of ethanol and prolonged extraction times can lead to the degradation of sensitive compounds like cyanidin glycosides. nih.gov
To systematically determine the best extraction conditions, researchers often employ experimental designs like Fractional Factorial Design (FFD) and Box-Behnken design (BBD). One study aimed to optimize the extraction of anthocyanins from Pistacia lentiscus L. oilcakes found that an extraction time of 15 minutes with 70% ethanol and a specific liquid-to-solid ratio yielded the highest amounts of total flavonol and anthocyanin content. mdpi.com In this case, cyanidin-3-O-galactoside was one of the most abundant compounds. mdpi.com
Emerging Technologies
To overcome the limitations of conventional methods, such as the use of toxic solvents and potential thermal degradation, several innovative extraction technologies have emerged. nih.gov
Supercritical Fluid Extraction (SFE): This "green" technology utilizes supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent. mdpi.comscielo.br Supercritical CO2 is non-toxic, and its solvating power can be tuned by altering pressure and temperature. mdpi.com The addition of a co-solvent like ethanol can further enhance the extraction of polar compounds like cyanidin 3-O-galactoside. mdpi.comencyclopedia.pub Research on chokeberry pomace demonstrated that SFE with CO2 and ethanol as a modifier successfully extracted phenolic compounds, including anthocyanins. mdpi.com
Ultrasound-Assisted Extraction (UAE): UAE employs acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular compounds into the solvent. nih.govresearchgate.net This technique often leads to higher yields in shorter extraction times and at lower temperatures compared to conventional methods. mdpi.com A study on Aronia melanocarpa (black chokeberry) optimized UAE conditions to achieve a high yield of this compound (13.21 mg/g) at a low temperature of 18.8 °C. researchgate.netmdpi.com This highlights the effectiveness of UAE for extracting heat-sensitive compounds. mdpi.com The key parameters to optimize in UAE include temperature, time, solvent composition, liquid-to-solid ratio, and ultrasound power. nih.gov
Rigorous Analytical Characterization and Quantification Methods
Following extraction, precise and reliable analytical methods are essential for the characterization and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of anthocyanins. oup.comacademicjournals.org It separates compounds based on their affinity for a stationary phase and a mobile phase.
HPLC with Diode-Array Detection (DAD): HPLC coupled with a Diode-Array Detector (DAD) is widely used for the identification and quantification of this compound. oup.comresearchgate.net The DAD detector measures the absorbance of the eluting compounds across a range of wavelengths, providing spectral information that aids in peak identification. For anthocyanins, detection is typically performed at around 520 nm. mdpi.comoup.com In a study on wild Vaccinium vitis-idaea L. (lingonberry), HPLC-DAD analysis identified cyanidin-3-O-galactoside as the most prevalent anthocyanin. researchgate.net
HPLC with Mass Spectrometry (MS): Coupling HPLC with a Mass Spectrometry (MS) detector provides a higher level of specificity and sensitivity. academicjournals.orgnih.gov The MS detector ionizes the molecules eluting from the HPLC column and separates them based on their mass-to-charge ratio (m/z), allowing for definitive identification and structural elucidation. academicjournals.org For example, in the analysis of waxberry fruit, the identification of this compound was confirmed by its mass spectrum, which showed a molecular ion [M]+ at m/z 449 and a fragment ion at m/z 287, corresponding to the cyanidin aglycone after the loss of the galactose moiety. agriculturejournals.cz
Ultra-Performance Liquid Chromatography (UPLC) Hyphenated with Mass Spectrometry
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) than traditional HPLC, resulting in higher resolution, improved sensitivity, and faster analysis times. mdpi.comnih.gov When hyphenated with advanced mass spectrometry techniques, UPLC offers powerful capabilities for complex sample analysis.
UPLC-MS/MS and UPLC-QqQ-MS/MS: Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, providing enhanced selectivity and is ideal for quantifying compounds in complex matrices. researchgate.netnih.gov In a triple quadrupole (QqQ) mass spectrometer, specific precursor-to-product ion transitions are monitored in what is known as Multiple Reaction Monitoring (MRM), offering excellent sensitivity and specificity for quantitative analysis. rsc.orgacs.org A UPLC-QqQ-MS/MS method was developed for the simultaneous determination of 18 compounds, including cyanidin-3-O-galactoside, in lingonberry, demonstrating good linearity, sensitivity, and precision. rsc.org
UPLC-Q-Exactive Orbitrap MS: The Q-Exactive Orbitrap mass spectrometer combines a quadrupole mass filter with a high-resolution Orbitrap mass analyzer. This setup provides highly accurate mass measurements, which is crucial for the confident identification of compounds by determining their elemental composition. nih.govrsc.org This technology was used to rapidly identify 95 bioactive compounds in lingonberry, including cyanidin-3-O-galactoside, based on their precise molecular weight and fragmentation patterns. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. srce.hrrsc.org While HPLC and MS methods are excellent for identification and quantification, NMR provides detailed information about the carbon-hydrogen framework of a molecule, confirming the exact structure and stereochemistry. rsc.org
For this compound, 1D (¹H NMR) and 2D NMR (like COSY, HSQC, and HMBC) experiments are used to assign all the proton and carbon signals of the cyanidin aglycone and the galactose sugar moiety. rsc.orgmdpi.com The anomeric proton signal in the ¹H NMR spectrum, along with its coupling constant, can confirm the β-configuration of the glycosidic bond at the C-3 position. mdpi.com Although less common for routine analysis due to lower sensitivity and the need for highly pure samples, NMR is the gold standard for confirming the structure of isolated compounds. srce.hrrsc.org
Table 1: Comparison of Advanced Extraction Techniques for this compound
| Technique | Principle | Advantages | Key Optimization Parameters |
|---|---|---|---|
| Supercritical Fluid Extraction (SFE) | Utilizes a fluid above its critical temperature and pressure (e.g., CO2) as a solvent. mdpi.com | "Green" technology, non-toxic, tunable selectivity. mdpi.comscielo.br | Pressure, temperature, co-solvent type and concentration. mdpi.com |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. nih.govresearchgate.net | Higher yields, shorter extraction times, lower temperatures. nih.govmdpi.com | Temperature, time, solvent, liquid/solid ratio, ultrasound power. nih.gov |
Table 2: Advanced Analytical Techniques for this compound
| Technique | Detection Principle | Primary Application | Key Features |
|---|---|---|---|
| HPLC-DAD | UV-Vis absorbance measurement across a range of wavelengths. oup.comresearchgate.net | Quantification and preliminary identification. | Provides spectral information for peak identity confirmation. researchgate.net |
| UPLC-QqQ-MS/MS | Monitors specific precursor-to-product ion transitions (MRM). rsc.orgacs.org | Highly sensitive and specific quantification. acs.org | Ideal for complex matrices and trace-level analysis. researchgate.net |
| UPLC-Q-Exactive Orbitrap MS | High-resolution, accurate mass measurement. nih.govrsc.org | Confident identification and structural confirmation. | Enables elemental composition determination. rsc.org |
| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field. srce.hr | Definitive structural elucidation. rsc.org | Provides detailed information on molecular structure and stereochemistry. rsc.orgmdpi.com |
Chemometric Tools in Phytochemical Profiling (e.g., Principal Component Analysis)
Chemometrics employs statistical and mathematical methods to extract meaningful information from chemical data. In the context of this compound research, chemometric tools like Principal Component Analysis (PCA) are invaluable for analyzing complex phytochemical profiles obtained from techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). mdpi.comrsc.orginformahealthcare.com
Principal Component Analysis is an unsupervised pattern recognition technique that reduces the dimensionality of large datasets while retaining most of the original variance. informahealthcare.com It transforms the original variables (e.g., concentrations of different phytochemicals) into a smaller set of new, uncorrelated variables called principal components (PCs). informahealthcare.comoeno-one.eu The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible. oeno-one.eu
By plotting the samples on a score plot (e.g., PC1 vs. PC2), it is possible to visualize similarities and differences between them, identify clusters, and detect outliers. informahealthcare.com The corresponding loading plot reveals which original variables (phytochemicals) are responsible for the observed separation in the score plot. researchgate.net
In studies involving this compound, PCA has been used to:
Differentiate between cultivars or species: PCA can effectively distinguish between different plant varieties based on their unique anthocyanin profiles, including the content of this compound. mdpi.comoeno-one.eumdpi.com For instance, a study on hawthorn peels used PCA to show a clear separation between red and yellow cultivars based on their differing anthocyanin content, with cyanidin-3-O-galactoside being a key differentiating compound. mdpi.com
Assess the impact of environmental or processing factors: PCA can help understand how factors like geographical origin, harvest time, or extraction methods influence the phytochemical composition of a sample. rsc.orgcore.ac.uk
Identify marker compounds: By examining the loading plots, researchers can identify the specific compounds, such as this compound, that are most influential in discriminating between sample groups. mdpi.com In a study of blueberry cultivars, PCA and other multivariate analyses identified delphinidin (B77816) 3-O-galactoside and malvidin (B83408) 3-O-glucoside as markers for different harvest seasons. mdpi.com
The combination of advanced analytical techniques with chemometric tools like PCA provides a powerful approach for the comprehensive phytochemical profiling of natural products containing this compound, enabling a deeper understanding of their composition and the factors that influence it. rsc.orginformahealthcare.com
Table 2: Applications of PCA in Phytochemical Research of this compound
| Research Area | Application of PCA | Key Findings Related to this compound |
| Cultivar Differentiation | Grouping of different cultivars based on their phytochemical profiles. | This compound was a predominant and differentiating compound in hawthorn and Sorbus cultivars. mdpi.commdpi.com |
| Geographical Origin Analysis | Distinguishing samples from different geographical locations. | The composition of anthocyanins, including cyanidin-3-O-glucoside, helped differentiate wine-making grape cultivars. oeno-one.eu |
| Harvest and Maturity Studies | Evaluating the effect of harvest time and maturity on phytochemical content. | Anthocyanin profiles, including cyanidin 3-O-glucoside, were shown to vary with maturity in plums. core.ac.uk |
| Identification of Bioactive Markers | Correlating phytochemical profiles with biological activities. | PCA helped to correlate the content of compounds like cyanidin-3-O-galactoside with antioxidant activity. rsc.orgmdpi.com |
Mechanistic Investigations of Biological Activities in Vitro and Preclinical Non Human Studies
Cellular and Molecular Interaction Profiles
The biological effects of Cyanidin (B77932) 3-O-galactoside are rooted in its ability to interact with and influence the function of essential cellular components. These interactions range from direct binding to macromolecules to the modulation of organelle function.
Direct Binding to Biological Macromolecules
Research has demonstrated that Cyanidin 3-O-galactoside can directly bind to various biological macromolecules, including proteins and nucleic acids, thereby influencing their activity.
One of the well-documented interactions is with enzymes. For instance, this compound has been shown to inhibit α-glucosidase, a key enzyme in carbohydrate digestion. nih.govtandfonline.comtandfonline.comnih.gov A kinetic analysis revealed that it acts as a mixed-type inhibitor against intestinal sucrase. nih.govtandfonline.comtandfonline.com This inhibitory action is significant in the context of managing postprandial hyperglycemia. mdpi.com Studies have reported an IC50 value of 0.50 ± 0.05 mM for the inhibition of intestinal sucrase by this compound. nih.govtandfonline.comnih.gov
Beyond enzymes, this anthocyanin has been found to interact with cellular receptors. A closely related compound, cyanidin-3-O-glucoside (C3G), has been shown to directly bind to the ligand-binding domain of estrogen receptor alpha 36 (ERα36). oncotarget.comgenscript.comnih.gov This interaction is crucial in the context of certain cancers, where it can inhibit downstream signaling pathways. oncotarget.comgenscript.com Another study demonstrated that C3G can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), exhibiting phytoestrogenic activity. frontiersin.org While these studies focus on the glucoside form, the shared cyanidin core suggests potential similar interactions for the galactoside derivative.
The interaction with nucleic acids is less extensively documented for this compound specifically, but the broader class of anthocyanins, including cyanidin and its glycosides, is known to possess DNA protective roles against oxidative stress-induced damage. researchgate.net
Modulation of Cellular Organelle Function
The influence of this compound and its related glycosides extends to the function of cellular organelles, particularly mitochondria. Mitochondria are central to cellular energy production and are also key regulators of apoptosis. nih.gov
A related compound, C3G, has been shown to enhance mitochondrial function and biogenesis in a human hepatocyte cell line. nih.gov Treatment with C3G led to an increase in mitochondrial membrane potential and ATP production. nih.gov Furthermore, in cervical squamous cell carcinoma cells, C3G was found to decrease mitochondrial membrane potential and mitochondrial mass, contributing to the accumulation of reactive oxygen species (ROS). bohrium.com In pancreatic islets under hyperglycemic conditions, C3G was observed to alleviate oxidative stress triggered by mitochondrial damage, as evidenced by the restoration of mitochondrial membrane potential. rsc.org
Studies on osteoblasts have also implicated lysosomes in the cellular response to C3G. RNA sequencing of MC3T3-E1 cells treated with C3G revealed changes in genes related to lysosomal function, such as lysosomal lumen acidification and organization. frontiersin.org
Elucidation of Specific Signaling Pathway Modulations
This compound exerts its biological effects by modulating a complex network of intracellular signaling pathways. These pathways are critical for regulating cellular processes such as growth, proliferation, and stress responses.
Intracellular Signal Transduction Cascades
The PI3K/Akt signaling pathway is a key cascade that is frequently modulated by cyanidin glycosides. In various cell types, the closely related C3G has been shown to influence this pathway. For example, in triple-negative breast cancer cells, C3G inhibits EGFR/AKT signaling. oncotarget.comgenscript.com In human adipocytes, C3G has been found to restore Akt phosphorylation, which is crucial for insulin (B600854) sensitivity. mdpi.comd-nb.info Specifically, C3G reverted the reduction in Akt phosphorylation induced by palmitic acid in SGBS cells. d-nb.info The activation of the PI3K/Akt pathway by C3G and its metabolites has also been implicated in the nuclear translocation of Nrf2, a key transcription factor in the antioxidant response. nih.gov
The mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK), is another target. In osteoblasts, C3G has been shown to up-regulate the expression of osteocalcin (B1147995) in an ERK1/2 pathway-dependent manner. acs.org Furthermore, C3G can activate the ERK/Nrf2 antioxidant signaling pathway in neuronal cells. nih.gov In vascular endothelial cells, C3G stimulates the phosphorylation of ERK1/2, which is linked to the activation of endothelial nitric oxide synthase (eNOS). ahajournals.org
Receptor-Mediated Signaling Events
As mentioned previously, cyanidin glycosides can directly interact with cellular receptors, initiating downstream signaling events. The binding of C3G to ERα36 in triple-negative breast cancer cells leads to the inhibition of the EGFR/AKT signaling pathway. oncotarget.comgenscript.com This demonstrates a clear link between receptor binding and the modulation of intracellular cascades.
Furthermore, C3G has been shown to activate AMPK, a key cellular energy sensor, through the adiponectin receptor signaling pathway. nih.govmdpi.com This activation contributes to its effects on glucose metabolism.
Involvement in Cellular Stress Response Pathways
This compound and its related compounds are potent modulators of cellular stress response pathways, particularly those related to oxidative and endoplasmic reticulum (ER) stress.
A central pathway in the antioxidant defense system is the Keap1-Nrf2 pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. scirp.orgmdpi.com Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released and translocates to the nucleus, where it activates the expression of antioxidant enzymes. scirp.orgmdpi.com C3G has been shown to activate the Nrf2 pathway, leading to the upregulation of enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase. scirp.orgmdpi.commdpi.com This activation can be mediated through the PI3K/Akt and JNK pathways. nih.gov
In response to ER stress, which can be induced by factors like high levels of palmitic acid, cells activate the unfolded protein response (UPR). C3G has been found to ameliorate pancreatic beta-cell dysfunction by modulating ER stress pathways. mdpi.com Specifically, it downregulates the expression of the pro-apoptotic marker C/EBP homologous protein (CHOP), which is part of the PERK branch of the UPR. mdpi.com In neuronal cells, C3G has been shown to suppress the upregulation of ER stress proteins like calpain, caspase-12, and CHOP induced by glutamate. nih.gov
The table below summarizes the key signaling pathways modulated by Cyanidin-3-O-galactoside and its closely related glucoside, C3G, as identified in various in vitro and preclinical non-human studies.
| Signaling Pathway | Modulated Component(s) | Observed Effect(s) | Cell/System Type | Reference(s) |
| PI3K/Akt Pathway | Akt phosphorylation | Restored in the presence of lipotoxicity | Human adipocytes | mdpi.comd-nb.info |
| EGFR/AKT | Inhibited | Triple-negative breast cancer cells | oncotarget.comgenscript.com | |
| PI3K/Akt | Activated, leading to Nrf2 translocation | Macrophages | nih.gov | |
| MAPK/ERK Pathway | ERK1/2 phosphorylation | Increased, leading to osteocalcin expression | Osteoblasts | acs.org |
| ERK/Nrf2 | Activated | Neuronal cells | nih.gov | |
| ERK1/2 phosphorylation | Increased, leading to eNOS activation | Vascular endothelial cells | ahajournals.org | |
| Receptor-Mediated Signaling | ERα36 | Direct binding, inhibition of downstream signaling | Triple-negative breast cancer cells | oncotarget.comgenscript.com |
| Adiponectin Receptor | Activated, leading to AMPK activation | Hepatocytes | nih.govmdpi.com | |
| Cellular Stress Response | Keap1-Nrf2 Pathway | Nrf2 activation, increased antioxidant enzyme expression | Various (e.g., intestinal epithelial cells, neuronal cells) | scirp.orgmdpi.commdpi.com |
| ER Stress (PERK Pathway) | Downregulation of CHOP expression | Pancreatic beta-cells | mdpi.com | |
| ER Stress | Suppression of calpain, caspase-12, and CHOP | Neuronal cells | nih.gov |
Enzymatic and Receptor Target Elucidation
The biological effects of this compound are, in part, attributable to its ability to interact with and modulate the activity of various enzymes and cellular transporters. These interactions are crucial in understanding its potential health benefits.
Enzyme Inhibition and Activation Studies
This compound has demonstrated significant inhibitory activity against several enzymes implicated in metabolic and pro-oxidative processes. One of the most studied targets is α-glucosidase, an enzyme involved in carbohydrate digestion. Research has shown that this compound can inhibit intestinal sucrase with a half-maximal inhibitory concentration (IC50) of 0.50 mM. tandfonline.comnih.govtandfonline.comnih.govcapes.gov.br This inhibition is characterized as a mixed-type, indicating that the compound can bind to both the free enzyme and the enzyme-substrate complex. tandfonline.comnih.govtandfonline.comcapes.gov.br Furthermore, when used in combination with acarbose, a known α-glucosidase inhibitor, this compound exhibits a synergistic inhibitory effect on both maltase and sucrase. tandfonline.comnih.govtandfonline.comnih.govcapes.gov.br
In addition to α-glucosidase, this anthocyanin has been identified as an inhibitor of pancreatic lipase (B570770), an enzyme crucial for fat digestion. rsc.orgresearchgate.net Studies have also pointed towards its ability to inhibit xanthine (B1682287) oxidase, an enzyme that contributes to the production of uric acid and reactive oxygen species. nih.govcncb.ac.cn Extracts rich in this compound have also shown inhibitory effects on 15-lipoxygenase. nih.gov
| Enzyme | Organism/System | IC50/EC50 | Type of Inhibition | Source |
| α-Glucosidase (Sucrase) | Rat Intestine | 0.50 ± 0.05 mM | Mixed-type | tandfonline.comnih.govtandfonline.comnih.govcapes.gov.br |
| α-Glucosidase | Aronia melanocarpa extract | 1.54 µg/mL (EC50) | Not specified | researchgate.net |
| Pancreatic Lipase | In vitro | Potent inhibitor | Not specified | rsc.orgresearchgate.net |
| Xanthine Oxidase | In vitro (extracts) | Significant inhibition | Not specified | nih.govcncb.ac.cn |
| 15-Lipoxygenase | In vitro (extracts) | High capacity | Not specified | nih.gov |
Interaction with Transporters and Ion Channels
The interaction of this compound with cellular transporters and ion channels is an emerging area of research. Its structural analog, cyanidin-3-O-glucoside, has been shown to be transported by glucose transporters like SGLT1 and GLUT2. mdpi.com While direct evidence for this compound is still being gathered, it is plausible that it utilizes similar transport mechanisms due to its glycosidic linkage.
Studies on related cyanidin glycosides have provided insights into their interactions with ion channels. For instance, cyanidin-3-O-glucoside has been observed to inhibit ATP-induced increases in intracellular calcium concentration ([Ca2+]i) in PC12 cells, suggesting an interaction with calcium channels. semanticscholar.orgkoreamed.orgkoreascience.kr It was found to inhibit these responses even after the removal of extracellular calcium or the depletion of intracellular stores. semanticscholar.org Furthermore, research on planar lipid models has shown that cyanidin and its glucosides can be incorporated into cell membranes, forming conductive units or "channel-like" events, which could influence membrane fluidity and the function of embedded proteins like transporters and channels. nih.gov
Mechanisms of Antioxidant Action at the Cellular and Molecular Level
The antioxidant properties of this compound are a cornerstone of its biological activity. cncb.ac.cniss.it These effects are exerted through multiple mechanisms, including direct radical scavenging, modulation of endogenous antioxidant systems, and metal chelation. nih.govmdpi.com
Free Radical Scavenging Mechanisms
This compound is a potent scavenger of free radicals. iss.it Its chemical structure, particularly the hydroxyl groups on the B-ring, allows it to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). mdpi.com This direct antioxidant activity has been demonstrated in various assays. For example, it has shown strong 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical-scavenging activity, in some cases higher than other flavonoids and vitamin E. nih.goviss.it It is also effective at quenching singlet molecular oxygen and other reactive oxygen species like hydrogen peroxide, superoxide anions, and hydroxyl radicals. nih.govtandfonline.com The antioxidant activity, as measured by the Ferric Reducing Antioxidant Power (FRAP) assay, is also notable. nih.gov
Regulation of Endogenous Antioxidant Enzyme Systems
Beyond direct scavenging, this compound can enhance the body's own antioxidant defenses. Studies on its close relative, cyanidin-3-O-glucoside, have shown that it can up-regulate the expression and activity of key antioxidant enzymes. nih.govscirp.org This includes enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govbiorxiv.org The mechanism often involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. mdpi.comnih.gov By stimulating this pathway, cyanidin glycosides can lead to a sustained increase in cellular antioxidant capacity. mdpi.comnih.govscirp.org
Anti-inflammatory Mechanistic Pathways in Cell Models and Non-Human Systems
This compound and its closely related analog, cyanidin 3-O-glucoside, have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Cytokine Production Modulation
In various in vitro models, cyanidin glycosides have been shown to effectively reduce the production of pro-inflammatory cytokines. For instance, in human adipocytes, cyanidin-3-O-glucoside (C3G) pretreatment has been observed to inhibit the gene expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1) induced by palmitic acid. d-nb.info This inhibitory effect was dose-dependent, with significant reductions seen even at low concentrations. d-nb.info Similarly, studies on human intestinal cells have shown that C3G can reduce the production of IL-8. plos.org In murine splenocytes, chokeberry extract, rich in this compound, inhibited lipopolysaccharide (LPS)-stimulated IL-6 production. nih.gov
| Model System | Inducer | Modulated Cytokines | Observed Effect |
| Human Adipocytes | Palmitic Acid | TNF-α, IL-6, IL-8, MCP-1 | Inhibition of gene expression d-nb.info |
| Human Intestinal Cells | Cytokine Mix | IL-8 | Reduced production plos.org |
| Murine Splenocytes | LPS | IL-6 | Inhibition of production nih.gov |
Transcription Factor Regulation (e.g., NF-κB)
A crucial mechanism underlying the anti-inflammatory effects of this compound involves the regulation of transcription factors, most notably nuclear factor-kappa B (NF-κB). NF-κB is a key regulator of genes involved in inflammation. Studies have demonstrated that cyanidin-3-O-glucoside can inhibit the activation of the NF-κB pathway. nih.gov In human endothelial cells, C3G was found to protect against TNF-α-induced activation of NF-κB. acs.org This protective effect is achieved by preventing the nuclear translocation of NF-κB. nih.gov In intestinal epithelial cells, the selective inhibition of the NF-κB pathway is considered a primary mechanism for the protective effects of C3G against gut inflammation. nih.govmdpi.com Furthermore, in THP-1 macrophages, C3G and its liposomal formulation were shown to inhibit the phosphorylation of proteins involved in the NF-κB pathway, such as p65 and IκBα. nih.gov
| Cell Model | Inducer | Key Finding |
| Human Endothelial Cells | TNF-α | Protection against NF-κB activation acs.org |
| Human Intestinal Caco-2 Cells | TNF-α | Reduced nuclear translocation of NF-κB nih.gov |
| THP-1 Macrophages | LPS | Inhibition of p65 and IκBα phosphorylation nih.gov |
Cyclooxygenase and Lipoxygenase Pathway Interactions
Cyanidin glycosides also exert their anti-inflammatory effects by interacting with the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. In human intestinal cells, cyanidin-3-glucoside has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. plos.org Research has indicated that these compounds can down-regulate pro-oxidant systems by reducing the levels of COX-2. dovepress.com This suggests that the anti-inflammatory action of this compound is, in part, mediated through the suppression of these enzymatic pathways. mums.ac.ir
Neurobiological Mechanisms in Preclinical Models
This compound has demonstrated the ability to cross the blood-brain barrier, allowing it to exert direct effects on the central nervous system. solabianutrition.com Preclinical studies have begun to uncover the neurobiological mechanisms underlying its potential neuroprotective and cognitive-enhancing properties. nih.govsolabianutrition.com
Influence on Neurogenesis and Neuronal Plasticity
Evidence suggests that this compound can positively influence neurogenesis and neuronal plasticity. solabianutrition.com Anthocyanins, in general, have been reported to improve neural communication and synaptic plasticity, which are fundamental for learning and memory. researchgate.net In aging mice, administration of cyanidin 3-O-β-galactoside was found to alleviate neuronal damage in the hippocampus and cortex. nih.gov Furthermore, studies with cyanidin-3-O-glucoside in a transgenic mouse model of Alzheimer's disease showed improved synaptic function and plasticity, indicated by the upregulation of synapse-associated proteins like synaptophysin and postsynaptic density protein-95. nih.gov Anthocyanin-rich extracts have also been shown to promote neurogenesis. researchgate.net
| Preclinical Model | Key Finding |
| Aging Mice | Alleviation of neuronal damage in hippocampus and cortex nih.gov |
| Alzheimer's Disease Mouse Model | Upregulation of synaptophysin and postsynaptic density protein-95 nih.gov |
Modulation of Neurotransmitter Systems (e.g., Acetylcholine (B1216132) Esterase Activity)
This compound has been shown to modulate neurotransmitter systems, particularly by inhibiting acetylcholine esterase (AChE) activity. solabianutrition.com AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine; its inhibition leads to increased acetylcholine levels and improved neuronal signaling. solabianutrition.com Extracts from hawthorn fruit peel, which contain a high concentration of cyanidin-3-O-galactoside, have exhibited strong AChE inhibitory activity. medchemexpress.com In the hippocampus, this compound has been found to lower the activity of acetylcholine esterase, which can result in enhanced neuronal signaling. solabianutrition.com
Protection against Neuronal Damage in Non-Human Models
This compound (C3G), a prominent member of the anthocyanin family, has demonstrated significant neuroprotective effects in various non-human models. Research indicates that C3G can mitigate neuronal damage through several mechanisms, including reducing oxidative stress, modulating inflammatory pathways, and influencing cellular processes related to neurodegeneration.
In a study involving mice with Alzheimer's-like symptoms, oral administration of C3G was found to halt cognitive decline induced by amyloid-β peptide. mdpi.com This was achieved by reducing the levels of both soluble and insoluble amyloid-β peptides in the cortical and hippocampal regions of the brain. nih.gov Furthermore, C3G treatment led to a decrease in the protein expression of amyloid precursor protein (APP), presenilin-1 (PS-1), and β-secretase (BACE1), all of which are key players in the amyloidogenic pathway that produces toxic amyloid-β plaques. nih.gov
Another investigation using a mouse model of a high-fat/high-sugar diet revealed that C3G treatment preserved the health of neurons and synapses, thereby conserving cognitive function. sciopen.com The neuroprotective effect in this model was attributed to C3G's ability to improve glucose uptake and metabolism in skeletal muscle, which is crucial for maintaining a stable glucose supply to the brain. sciopen.com Additionally, C3G significantly increased the levels of glucose-derived tricarboxylic acid (TCA) cycle intermediates in the brain and regulated the activities of mitochondrial respiratory chain complexes, highlighting its positive influence on both peripheral and brain bioenergetics. sciopen.com
Studies on cultured neuronal cells have also provided insights into the neuroprotective mechanisms of C3G. In human neuroblastoma SH-SY5Y cells, C3G has been shown to protect against neuronal cell death induced by reactive oxygen species (ROS), apoptosis, and inflammation. scirp.org It has been observed to mitigate glutamate-induced neurotoxicity by reducing oxidative stress, preserving mitochondrial function, and decreasing caspase-dependent apoptosis. mdpi.com
The neuroprotective activities of anthocyanins like C3G are also linked to the activation of the Nrf2 antioxidant defense system. mdpi.com In aged rats, a diet rich in anthocyanins increased Nrf2 levels in the hippocampus and prefrontal cortex, leading to enhanced expression of antioxidant enzymes. mdpi.com
Table 1: Summary of Neuroprotective Effects of this compound in Non-Human Models
| Model System | Key Findings | Putative Mechanisms of Action |
| APPswe/PS1ΔE9 Transgenic Mice (Alzheimer's Disease Model) | Reduced soluble and insoluble Aβ peptides; Decreased expression of APP, PS-1, and BACE1; Mitigated tau phosphorylation; Improved synaptic function. nih.gov | Inhibition of amyloidogenic pathway; Regulation of autophagy; Modulation of PI3K/Akt/GSK3β signaling. nih.gov |
| High-Fat/High-Sugar Diet-Fed Mice | Conserved neuron and synapse health; Improved cognitive function. sciopen.com | Enhanced peripheral and brain glucose metabolism; Increased TCA cycle intermediates in the brain; Regulated mitochondrial respiratory chain complexes. sciopen.com |
| Glutamate-Treated HT22 Cells | Reduced glutamate-triggered cell death. mdpi.com | Mitigation of oxidative stress; Preservation of mitochondrial function; Reduction of caspase-dependent apoptosis. mdpi.com |
| Aged Rats | Increased Nrf2 levels in the hippocampus and prefrontal cortex. mdpi.com | Activation of the Nrf2 antioxidant defense system. mdpi.com |
| Human Neuroblastoma SH-SY5Y Cells | Protected against cell death from ROS, apoptosis, and inflammation. scirp.org | Antioxidant capacity; Anti-inflammatory and anti-apoptotic effects. scirp.org |
Influence on Gene Expression and Epigenetic Regulation
This compound has been shown to exert a significant influence on gene expression and epigenetic regulatory mechanisms. These effects are increasingly being recognized as key contributors to its diverse biological activities.
Transcriptomic Alterations in Cellular Systems
Transcriptome analysis has revealed that C3G can modulate the expression of a wide range of genes involved in various cellular processes. In a study using a mouse model of Alzheimer's disease, a comparative whole-transcriptome analysis of the spleen identified differentially expressed genes (DEGs) involved in clearing reactive oxygen species, inflammation, and immune responses following C3G treatment. nih.gov This suggests that C3G's immunomodulatory and antioxidant effects are, at least in part, mediated through the regulation of gene expression. nih.gov
In another study on MC3T3-E1 mouse osteoblast-like cells, RNA sequencing (RNA-seq) analysis showed that C3G treatment led to significant changes in the expression of genes related to lysosome organization and function. frontiersin.org This is noteworthy as lysosomes are crucial for the biogenesis and mineralization processes in osteoblasts. frontiersin.org The study also implicated Glycosylphosphatidylinositol (GPI)-anchor biosynthesis and protein processing in the endoplasmic reticulum as pathways affected by C3G. frontiersin.org
Furthermore, in human endothelial cells, C3G has been found to counteract the inflammatory effects of TNF-α by preventing the activation of NF-κB and the subsequent increased gene expression of adhesion molecules. acs.org This highlights C3G's role in modulating gene expression related to vascular inflammation.
Table 2: Selected Transcriptomic Alterations Induced by this compound
| Cellular System | Key Transcriptomic Changes | Associated Biological Processes |
| Spleen of Alzheimer's Disease Mouse Model | Differentially expressed genes involved in antioxidant and immune responses. nih.gov | Antioxidant defense; Immunomodulation. nih.gov |
| MC3T3-E1 Osteoblast-like Cells | Altered expression of genes related to lysosomes, GPI-anchor biosynthesis, and endoplasmic reticulum protein processing. frontiersin.org | Osteogenesis; Cellular metabolism. frontiersin.org |
| Human Endothelial Cells (TNF-α-induced) | Decreased gene expression of adhesion molecules. acs.org | Anti-inflammatory response. acs.org |
| Red-stemmed Alfalfa | Upregulation of structural genes in the anthocyanin biosynthesis pathway (PAL, 4CL, CHS, F3H, ANR, DFR, ANS, FLS). researchgate.net | Anthocyanin biosynthesis and accumulation. researchgate.net |
MicroRNA and Non-coding RNA Modulation
Emerging evidence suggests that C3G can influence the expression of microRNAs (miRNAs) and other non-coding RNAs, which are critical regulators of gene expression. In a study investigating liver carcinogenesis in a rat model, administration of a related compound, cyanidin-3-O-glucoside, was found to dose-dependently decrease the expression of the long non-coding RNA MALAT1 and increase the levels of miR-125b. nih.govwjgnet.com These non-coding RNAs are involved in regulating the cell cycle and mitotic spindle assembly. nih.govwjgnet.com
Another study on hepatocellular carcinoma investigated the effect of cyanidin-3-glucoside on the hsa_circ_0001345/miRNA106b/ATG16L1 axis. nih.govnih.gov The findings from this research point towards a protective mechanism against hepatocellular carcinoma through the modulation of this circular RNA and microRNA axis, which is involved in autophagy. nih.govnih.govresearchgate.net While this research was conducted with the glucoside form, it provides a strong indication of the potential for C3G to act through similar non-coding RNA pathways.
Although direct studies on C3G and its specific modulation of a wide range of miRNAs and non-coding RNAs are still developing, the existing research on closely related anthocyanins strongly supports this as a significant mechanism of its biological activity.
Histone Modification and DNA Methylation Effects
This compound and its related compounds have been shown to influence epigenetic modifications such as histone modification and DNA methylation. These modifications play a crucial role in regulating gene expression without altering the DNA sequence itself.
A study investigating the effects of different diets on the genome-wide distribution of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3) in mouse liver found that a diet enriched with cyanidin-3-O-glucoside had a broad impact. mdpi.comnih.gov H3K4me3 is a histone mark associated with the promoters of active genes. mdpi.com The study suggests that the beneficial health effects of cyanidin may be mediated through such epigenetic mechanisms. mdpi.comnih.gov
DNA methylation is another key epigenetic mechanism that can be influenced by dietary components. In the context of fruit development and coloration, which involves anthocyanin biosynthesis, DNA methylation has been shown to regulate the expression of relevant genes. researchgate.net For instance, in apples, the red and green stripe patterns are associated with differences in the methylation of the promoter regions of genes that regulate anthocyanin synthesis. researchgate.net While not a direct study on the health effects in animal models, this demonstrates the principle that anthocyanin-related pathways are subject to regulation by DNA methylation.
Research on the impact of a blueberry dry extract, rich in anthocyanins, on patients with colorectal adenocarcinomas showed that acute intake could regulate DNA methylation, although with inter-individual variability. nih.gov Furthermore, in the context of fruit ripening, changes in DNA and histone methylation levels have been shown to inhibit the biosynthesis of anthocyanins and carotenoids. acs.org These findings collectively suggest that the biological activities of C3G are likely intertwined with its ability to modulate the epigenetic landscape of cells.
Metabolism and Bioavailability Research Mechanistic Perspective
In Vitro and Preclinical Absorption and Transport Mechanisms
The initial steps of bioavailability involve the passage of the compound across the intestinal barrier. Studies using cell culture models that mimic the human intestine provide valuable insights into this process.
Caco-2 cell monolayers, a widely used in vitro model for the intestinal epithelium, have been instrumental in studying the absorption of anthocyanins. While much of the research has focused on the more common cyanidin-3-O-glucoside (C3G), the findings offer a strong basis for understanding the behavior of cyanidin (B77932) 3-O-galactoside due to their structural similarity.
Studies have shown that anthocyanins like C3G can be transported across Caco-2 cell monolayers, although the efficiency is relatively low. nih.gov The transport occurs in both the apical to basolateral and basolateral to apical directions, with the former being significantly higher, suggesting a net absorption. nih.gov The integrity of the Caco-2 cell monolayer is crucial for these studies. Inflammatory mediators like tumor necrosis factor-alpha (TNF-α) can increase the permeability of the monolayer, a process that can be counteracted by certain anthocyanins. rsc.orgresearchgate.net Specifically, cyanidin and delphinidin (B77816) glycosides have been shown to protect the monolayer from inflammation-induced permeability, a property not shared to the same extent by malvidin (B83408), peonidin (B1209262), and petunidin (B3231668) glycosides. rsc.orgresearchgate.net This protective effect is associated with the inhibition of the NF-κB signaling pathway. rsc.orgconicet.gov.ar
| Compound | Model System | Key Findings | References |
|---|---|---|---|
| Cyanidin-3-O-glucoside (C3G) | Caco-2 cell monolayers | Transported across monolayers, with higher apical to basolateral transport. Absorption is relatively low. | nih.gov |
| Cyanidin and Delphinidin Glycosides | TNF-α treated Caco-2 cell monolayers | Protected against TNF-α-induced increases in monolayer permeability by inhibiting NF-κB signaling. | rsc.orgresearchgate.netconicet.gov.ar |
| Malvidin, Peonidin, and Petunidin Glycosides | TNF-α treated Caco-2 cell monolayers | Showed less protective effect against inflammation-induced permeability compared to cyanidin and delphinidin glycosides. | rsc.orgresearchgate.net |
The transport of anthocyanins across the intestinal epithelium is not solely a passive process; it involves the action of specific membrane transporter proteins. For the structurally similar cyanidin-3-O-glucoside, research has identified key transporters. The sodium-dependent glucose transporter 1 (SGLT1) and the glucose transporter 2 (GLUT2) have been shown to play a significant role in its absorption in Caco-2 cells. nih.gov Inhibition or silencing of these transporters leads to a significant decrease in C3G transport. nih.gov
More recent research has identified cyanidin-3-O-galactoside as a potent inhibitor of the human concentrative nucleoside transporter 2 (CNT2). nih.gov This interaction suggests a potential role for CNT2 in the transport or metabolic effects of this specific anthocyanin. nih.gov Furthermore, studies on various anthocyanins have indicated interactions with other transporters, such as the organic anion-transporting polypeptides OATP1B1 and OATP1B3 in liver cells, which are involved in the uptake of various compounds from the blood. rsc.org Specifically, malvidin-3-O-galactoside chloride was found to increase the expression of OATP1B1. rsc.org While this is a different anthocyanin, it points to the general capacity of anthocyanin glycosides to interact with and modulate the expression of important transporter proteins.
| Compound | Transporter | Interaction Type | Cell/System Model | References |
|---|---|---|---|---|
| Cyanidin-3-O-glucoside | SGLT1, GLUT2 | Substrate for transport | Caco-2 cells | nih.gov |
| Cyanidin-3-O-galactoside | CNT2 | Inhibitor (IC50 = 9.40 μM) | In vitro assay | nih.gov |
| Malvidin-3-O-galactoside | OATP1B1 | Inducer of expression | Human hepatocytes | rsc.org |
Intestinal Permeability Studies in Cell Monolayers
Biotransformation Pathways and Enzymatic Roles
Once absorbed, this compound undergoes extensive biotransformation, a process that significantly alters its structure and potential biological activity. This metabolism occurs in several phases, primarily in the intestine and liver.
Phase II metabolism is a major route for the biotransformation of anthocyanins. wikipedia.orgnih.gov This involves the conjugation of the anthocyanin molecule with polar groups, such as glucuronic acid (glucuronidation) and sulfate (B86663) groups (sulfation), which facilitates their excretion. wikipedia.orgmdpi.com Studies have shown that after consumption of lingonberries, which are rich in cyanidin-3-O-galactoside, both methylated and glucuronidated metabolites of the parent compound are found in the urine, indicating that these are important metabolic pathways. researchgate.net In fact, these metabolites can represent over 50% of the total excreted cyanidin. researchgate.net
The enzymes responsible for these reactions are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). mdpi.comresearchgate.net Chemical hemisynthesis has been used to produce sulfated derivatives of cyanidin-3-O-glucoside for use as reference standards, confirming that sulfation can occur on both the A and B rings of the cyanidin backbone. nih.govkubikat.org Analysis of human urine after blackberry consumption revealed the presence of sulfated derivatives of both cyanidin-3-O-glucoside and its aglycone, cyanidin. kubikat.org
Before or after absorption, the galactose sugar moiety can be cleaved from the cyanidin backbone, a process known as deglycosylation. This reaction is catalyzed by glycosidase enzymes. researchgate.net Gut bacteria are known to catalyze the deglycosylation of the related cyanidin-3-O-glucoside. cambridge.org The removal of the sugar moiety yields the aglycone, cyanidin, which can then undergo further metabolism. cambridge.orgmdpi.com While mammalian glycosidases are thought to have limited action on anthocyanins, the gut microbiota plays a significant role in this process. cambridge.org
For anthocyanins, after the initial deglycosylation, the cyanidin aglycone can be a substrate for both Phase I and Phase II enzymes. mdpi.com In addition to glucuronidation and sulfation, methylation by catechol-O-methyltransferase (COMT) is another key Phase II reaction, leading to the formation of peonidin derivatives from cyanidin. mdpi.comcambridge.org The intact this compound can also be a substrate for these conjugating enzymes. researchgate.net The resulting metabolites, which include glucuronidated, sulfated, and methylated forms of both the original glycoside and the aglycone, are the primary forms found in circulation and excreted in the urine. mdpi.comresearchgate.net
| Pathway | Key Enzymes | Metabolites Formed | References |
|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Cyanidin-galactoside-glucuronides, Cyanidin-glucuronides | mdpi.comresearchgate.net |
| Sulfation | Sulfotransferases (SULTs) | Cyanidin-galactoside-sulfates, Cyanidin-sulfates | nih.govkubikat.org |
| Deglycosylation | Glycosidases (microbial) | Cyanidin (aglycone) | researchgate.netcambridge.org |
| Methylation | Catechol-O-methyltransferase (COMT) | Peonidin derivatives | mdpi.comcambridge.org |
Deglycosylation by Glycosidases
Interaction with the Gut Microbiota and Metabolic Impact
The interaction between this compound and the gut microbiota is a bidirectional relationship. The compound is metabolized by intestinal bacteria, and in turn, it can modulate the composition and function of the microbiome.
Upon reaching the colon, this compound, like other anthocyanins, undergoes extensive transformation by the resident microbiota. The initial and rate-limiting step is the cleavage of the O-glycosidic bond, which releases the galactose sugar and the cyanidin aglycone. This deglycosylation is carried out by bacterial enzymes, specifically β-galactosidases.
Following deglycosylation, the unstable cyanidin aglycone is further degraded. This process involves the breakdown of its heterocyclic C-ring structure. This degradation yields a variety of smaller phenolic compounds. The primary and most consistently reported metabolite from the B-ring of cyanidin is protocatechuic acid. frontiersin.orgmdpi.comfrontiersin.org The A-ring is typically converted to phloroglucinaldehyde. mdpi.commdpi.com
These primary metabolites can undergo further microbial metabolism, including dehydroxylation and decarboxylation, leading to a range of simpler phenolic acids. mdpi.com While not specifically documented for this compound, studies on Cyanidin-3-O-glucoside have identified metabolites such as vanillic acid, ferulic acid, p-coumaric acid, and various phenylpropionic acids in the colon. frontiersin.orgmdpi.com It is highly probable that this compound degradation follows a similar pathway, producing a comparable spectrum of phenolic acid metabolites.
Table 1: Predicted Microbial Metabolites of this compound
| Precursor Compound | Initial Transformation Step | Primary Metabolites | Further Metabolites |
|---|---|---|---|
| This compound | Deglycosylation (cleavage of galactose) | Cyanidin (aglycone) | Protocatechuic acid, Phloroglucinaldehyde |
| Cyanidin | C-ring cleavage | Protocatechuic acid, Phloroglucinaldehyde | Vanillic acid, Ferulic acid, p-Coumaric acid |
The presence and metabolism of cyanidin glycosides in the colon can significantly influence the gut microbial ecosystem. Research on related compounds suggests that this compound likely has a prebiotic effect, promoting the growth of beneficial bacteria.
Studies have shown that the administration of cyanidin-containing compounds is associated with an increase in the abundance of beneficial genera such as Bifidobacterium and Lactobacillus. frontiersin.orgfrontiersin.orgsciopen.com These bacteria can utilize the released galactose moiety as an energy source. The production of acidic metabolites, such as phenolic acids and short-chain fatty acids (SCFAs) like butyric acid, lowers the luminal pH. frontiersin.orgfrontiersin.org This acidification of the gut environment creates conditions that are more favorable for the growth of these beneficial microbes and less hospitable for pathogenic bacteria. frontiersin.org
Furthermore, research on high-fat diet-induced metabolic disorders has indicated that supplementation with cyanidin glycosides can counteract gut dysbiosis. nih.govmdpi.com This includes increasing the abundance of bacteria from the Bacteroidetes phylum and the Muribaculaceae family, while decreasing the proportion of Firmicutes. mdpi.comnih.gov In models of antibiotic-associated diarrhea, cyanidin administration helped restore microbial diversity and richness, decreasing the levels of opportunistic pathogens like Enterococcus and Clostridium sensu stricto. frontiersin.org
The functional output of the microbiota is also impacted. For instance, in mouse models, the administration of cyanidin glycosides has been shown to alter the metabolic profile of the gut microbiome, enriching pathways related to protein digestion and absorption. mdpi.com
Table 2: Observed Effects of Cyanidin Glycosides on Gut Microbiota
| Microbial Change | Functional Impact | Reference |
|---|---|---|
| Increased Bifidobacterium | Promotion of beneficial bacteria growth | frontiersin.orgfrontiersin.orgsciopen.com |
| Increased Lactobacillus | Promotion of beneficial bacteria growth, production of antimicrobial compounds | frontiersin.orgfrontiersin.org |
| Increased Bacteroidetes | Restoration of a healthy gut microbial balance | nih.gov |
| Decreased Firmicutes | Counteraction of diet-induced dysbiosis | nih.gov |
| Decreased Enterococcus | Inhibition of opportunistic pathogens | frontiersin.org |
| Decreased Clostridium sensu stricto | Inhibition of opportunistic pathogens | frontiersin.org |
Structure Activity Relationship Sar Studies
Computational Chemistry and Molecular Modeling Approaches
Computational techniques provide powerful insights into the interactions between Cyanidin (B77932) 3-O-galactoside and biological targets, helping to predict and explain its activity. These methods include molecular docking, molecular dynamics simulations, and the development of quantitative structure-activity relationship models.
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. For Cyanidin 3-O-galactoside, docking simulations have been instrumental in identifying potential protein targets and elucidating the nature of their interactions.
Research has shown that anthocyanins can inhibit Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. nih.gov Molecular docking studies of this compound with CYP3A4 revealed that its binding energy contributes to this inhibitory effect. nih.gov In these simulations, additional sugar moieties, such as the galactose in this compound, can cause conformational mismatches that influence binding affinity. nih.gov
More recently, in the search for novel treatments for hyperuricemia, a homology model of the concentrative nucleoside transporter 2 (CNT2) was used for virtual screening of a database of natural compounds. nih.gov this compound was identified as a potent inhibitor of CNT2. nih.gov Docking analysis detailed the specific interactions, revealing that amino acid residues M314, T315, T347, N422, F536, and S541 within the transporter's binding site contribute to a strong binding affinity with the compound. nih.gov Studies on the closely related Cyanidin-3-O-glucoside (C3G) have also used docking to show that hydrogen bonds and hydrophobic interactions are the primary forces stabilizing its complexes with proteins like bovine serum albumin (BSA) and cow's milk proteins. nih.govnih.gov
| Target Protein | Key Interacting Residues | Simulation Findings |
| Cytochrome P450 3A4 (CYP3A4) | Not specified in detail for the galactoside, but heme cofactor is central. nih.gov | The galactose moiety contributes to conformational orientation, influencing inhibitory activity. nih.gov |
| Concentrative Nucleoside Transporter 2 (CNT2) | M314, T315, T347, N422, F536, S541. nih.gov | Identified as a potent inhibitor with strong binding affinity, suggesting a role in reducing uric acid levels. nih.gov |
| Bovine Serum Albumin (BSA) (studied with C3G) | Site I (sub-domain IIA). nih.gov | Binding is driven by hydrogen bonds and hydrophobic interactions, changing the protein's secondary structure. nih.gov |
| Cow's Milk Proteins (studied with C3G) | αs1-Casein and β-Casein showed more interaction sites than whey proteins. nih.gov | Hydrogen bonding and hydrophobic interactions are the main binding forces. nih.gov |
Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time. These simulations can reveal the stability of a ligand-protein complex, conformational changes in the protein upon binding, and the dynamics of the interaction.
While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in the available literature, research on the closely related Cyanidin-3-O-glucoside (C3G) and the cyanidin aglycone offers valuable insights. For instance, MD simulations of C3G with major cow's milk proteins showed that the complexes generally reached equilibrium within 50 nanoseconds and that binding induced more compact conformations in the casein proteins. nih.gov Similarly, MD simulations were used to study the interaction of the cyanidin aglycone with the SARS-CoV-2 spike protein, revealing that the compound interacts with the protein and alters its conformation, with the complex reaching equilibrium after 80 nanoseconds. nih.gov These studies underscore the utility of MD in confirming the stability of docked complexes and understanding the dynamic behavior that governs the biological activity of cyanidin-based molecules.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure—to predict activity.
Several QSAR studies have been conducted on anthocyanins, including this compound, to predict their antioxidant activity and inhibitory effects on enzymes. koreascience.krkoreascience.kr One study developed QSAR models for the antioxidant activities of 13 anthocyanins, including this compound, against various radical species. koreascience.krkoreascience.kr The models revealed that antioxidant capacity was governed by a combination of 3-dimensional structural energy (torsional energy), constitutional properties (like the number of hydroxyl groups), and electrostatic properties (such as heat of formation and dipole components). koreascience.kr
Another study focused on the inhibition of CYP3A4 by 16 different anthocyanin derivatives. nih.gov It developed 3D-QSAR models using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), which achieved high predictability. nih.gov These models confirmed that the bioactivity of these compounds is primarily attributable to the aglycone structure. nih.gov
| Activity Modeled | Key Findings from QSAR | Relevant Molecular Descriptors |
| Antioxidant Activity (Radical Scavenging) | Predictive models were successfully developed for TEAC, superoxide (B77818), hydrogen peroxide, and peroxynitrite scavenging. koreascience.kr | Torsional energy, number of hydroxyl/methyl groups, heat of formation, dipole/quadrupole components. koreascience.kr |
| CYP3A4 Inhibition | 3D-QSAR models showed over 80% predictability, indicating the aglycone is the primary determinant of bioactivity. nih.gov | Steric and electrostatic fields (CoMFA), similarity indices (CoMSIA). nih.gov |
Molecular Dynamics Simulations to Understand Interactions
Correlation Between Structural Motifs and Mechanistic Effects
Glycosylation, the attachment of a sugar unit, significantly modifies the physicochemical properties and biological activity of the cyanidin aglycone. mdpi.com The presence, type, and position of the sugar are all important.
The galactose moiety at the C3 position improves the chemical stability of the cyanidin core, which is naturally unstable. nih.gov This glycosylation can enhance stability through mechanisms like forming hydrogen bonds and increasing steric hindrance. nih.gov However, this modification can also influence bioactivity. Studies comparing cyanidin and its glycosides have found that 3-O-glycosylation with a monosaccharide like galactose alters the molecule's interaction with cell membranes. mdpi.comnih.gov While the cyanidin aglycone can penetrate more deeply into the lipid bilayer, its glycosides are located more towards the hydrophilic surface, forming a protective shield against external free radicals. mdpi.comnih.gov
Regarding antioxidant activity, the effect of glycosylation can be complex. Some studies suggest that the aglycone (cyanidin) has higher antioxidant efficacy than its glycosides, indicating that the activity is primarily due to the aglycone moiety. acs.org It has been observed that a smaller number of sugar units at the C3 position correlates with higher antioxidant activity. nih.govacs.org
The core structure, cyanidin, is the primary determinant of the type of biological activity exhibited by the molecule. The specific arrangement of hydroxyl groups on its B-ring is fundamental to its antioxidant and other biological functions. nih.gov Cyanidin possesses hydroxyl groups at the 3', 4', 5', and 7' positions, a pattern that is crucial for its potent radical scavenging ability. nih.gov
The antioxidant activity of anthocyanins is largely attributed to this aglycone portion of the molecule. acs.org Beyond antioxidation, the cyanidin aglycone itself has been shown to possess distinct biological effects, such as the inhibition of cyclooxygenase 2 (COX-2) expression and the reduction of intracellular reactive oxygen species (ROS) in various cell lines. nih.gov Therefore, while the galactose moiety modulates properties like stability, solubility, and membrane interaction, the foundational biological activities of this compound are rooted in the inherent chemical reactivity of the cyanidin structure itself. nih.govacs.org
Influence of Aromatic Ring Hydroxylation and Substitutions
The biological activity and chemical properties of cyanidin-3-O-galactoside and related anthocyanins are significantly influenced by the hydroxylation and substitution patterns on their aromatic rings (A and B rings). These structural modifications determine the molecule's antioxidant capacity, stability, and interaction with biological targets.
The number and position of hydroxyl (-OH) groups on the B-ring are critical determinants of antioxidant activity. An increased number of hydroxyl groups on the B-ring generally enhances antioxidant capacity. nih.gov This is attributed to the electron-donating nature of the hydroxyl groups, which facilitates the scavenging of free radicals. mdpi.com Specifically, the ortho-dihydroxy (catechol) structure in the B-ring, as seen in cyanidin, is a key feature for potent radical scavenging. nih.gov Anthocyanidins with this structure, like cyanidin and delphinidin (B77816), exhibit strong antioxidant effects. nih.gov For instance, delphinidin, with three hydroxyl groups on the B-ring, often shows greater antioxidant activity than cyanidin, which has two. nih.gov Conversely, anthocyanidins with only one hydroxyl group on the B-ring, such as pelargonidin, tend to have lower antioxidant activity. nih.gov
The substitution of hydroxyl groups with methoxy (B1213986) (-OCH3) groups on the B-ring typically decreases antioxidant capacity. mdpi.com For example, peonidin (B1209262), the 3'-O-methylated derivative of cyanidin, generally shows lower antioxidant activity than cyanidin itself. mdpi.com Similarly, malvidin (B83408) and petunidin (B3231668), which also contain methoxy groups, have been reported to have reduced antioxidant efficiency compared to their non-methoxylated counterparts like cyanidin and delphinidin. japsonline.com However, methoxylation can increase the stability of the anthocyanin molecule. mdpi.com
The glycosylation pattern, while not a direct substitution on the aromatic ring, influences the properties of the aglycone. The attachment of a sugar moiety, such as galactose in cyanidin-3-O-galactoside, can affect the molecule's stability and bioavailability. mdpi.com While glycosylation can sometimes reduce the antioxidant activity compared to the free aglycone, it significantly enhances the stability of the compound. mdpi.comresearchgate.net
Research Findings on the Influence of Aromatic Ring Substitutions on Bioactivity
| Compound | B-Ring Substitution | Observed Effect on Antioxidant Activity |
| Delphinidin | 3', 4', 5'-Trihydroxy | Higher antioxidant activity compared to cyanidin. nih.gov |
| Cyanidin | 3', 4'-Dihydroxy | Strong antioxidant activity due to the catechol structure. nih.gov |
| Pelargonidin | 4'-Hydroxy | Lower antioxidant activity compared to cyanidin. nih.gov |
| Peonidin | 3'-Methoxy, 4'-Hydroxy | Lower antioxidant activity compared to cyanidin. mdpi.com |
| Malvidin | 3', 5'-Dimethoxy, 4'-Hydroxy | Lower antioxidant efficiency compared to cyanidin and delphinidin. japsonline.com |
| Petunidin | 3'-Methoxy, 4', 5'-Dihydroxy | Lower antioxidant efficiency compared to cyanidin and delphinidin. japsonline.com |
Advanced Research Models and Approaches
Application of In Vitro Cell Culture Systems for Mechanistic Elucidation
In vitro cell culture systems provide a controlled environment to investigate the direct effects of Cyanidin (B77932) 3-O-galactoside on specific cell types and molecular pathways, free from the systemic complexities of a living organism. These models are fundamental for identifying cellular targets and mechanisms of action.
Primary cells, isolated directly from tissue, and established (immortalized) cell lines are foundational tools in this research. mdpi.com Primary cultures offer high physiological relevance but have a limited lifespan, while established cell lines provide reproducibility for extensive mechanistic studies. mdpi.com
Research using these models has revealed that Cyanidin 3-O-galactoside and its closely related analogue, Cyanidin-3-glucoside (C3G), which is often used in studies, modulate a wide array of cellular processes. In studies on human primary osteoblasts, C3G was shown to increase mineralization in a dose-dependent manner, indicating a role in bone formation. researchgate.net
Established cell lines have been used to explore the compound's effects across various biological contexts. For instance, in mouse pancreatic β-cells (βTC3), chokeberry extracts rich in this compound protected against oxidative stress by enhancing the activity of antioxidant enzymes. researchgate.net In the context of inflammation, the compound demonstrated an ability to regulate macrophage polarization by decreasing pro-inflammatory M1 markers and increasing anti-inflammatory M2 markers in MH-S macrophage cells. nih.gov This anti-inflammatory action is often linked to the inhibition of key signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways, as observed in THP-1 macrophage models. nih.govresearchgate.net Further studies in A549 lung cells and THP-1 macrophages showed suppression of the NLRP3 inflammasome pathway. mdpi.com
The compound's influence extends to cellular metabolism and growth. In 3T3-L1 adipocytes, it was found to increase mitochondrial respiratory capacity. rsc.org In various cancer cell lines, including breast (MCF-7, MDA-MB-231) and liver cancer cells, C3G has been shown to induce apoptosis (programmed cell death) and inhibit processes critical for metastasis, such as the epithelial-to-mesenchymal transition (EMT). nih.govuvigo.gal
The table below summarizes key findings from studies using primary and established cell lines.
Table 1: Mechanistic Insights from In Vitro Cell Line Studies on this compound/glucoside
| Cell Line/Model | Cell Type | Key Research Finding | Investigated Pathway/Mechanism |
|---|---|---|---|
| Human Primary Osteoblasts | Osteoblast | Increased mineralization. researchgate.net | Osteoblast differentiation. researchgate.net |
| MH-S | Mouse Alveolar Macrophage | Decreased pro-inflammatory markers; regulated M1/M2 balance. nih.gov | Inhibition of MAPK and NF-κB signaling; modulation of NRF2/Sirt1. nih.gov |
| THP-1 | Human Monocyte/Macrophage | Reduced pro-inflammatory mediators. researchgate.net | Inhibition of NF-κB activation. researchgate.net |
| βTC3 | Mouse Pancreatic β-cell | Protection against oxidative stress. researchgate.net | Improvement of antioxidant enzyme systems (SOD, CAT, GPx). researchgate.net |
| 3T3-L1 | Mouse Adipocyte | Increased mitochondrial function. rsc.org | Cellular respiration. rsc.org |
| MC3T3-E1 | Mouse Osteoblast | Promoted proliferation and differentiation. researchgate.net | Regulation of ERK1/2 signaling. researchgate.net |
| MDA-MB-231 | Human Breast Cancer | Inhibited cell migration, invasion, and EMT. nih.gov | Upregulation of KLF4. nih.gov |
| SH-SY5Y | Human Neuroblastoma | Neuroprotective effects. mdpi.com | Inhibition of GSK3β; regulation of tau phosphorylation. mdpi.com |
To better mimic the tissue environment where different cell types interact, researchers employ co-culture models. These systems are crucial for studying how this compound affects cell-to-cell communication, particularly in complex processes like inflammation and immune response.
A prominent example is the use of a co-culture model consisting of Caco-2 human intestinal epithelial cells and RAW 264.7 macrophages to simulate the intestinal barrier during inflammation. frontiersin.org Studies using this model have shown that Cyanidin-3-glucoside can significantly decrease the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. frontiersin.org This demonstrates the compound's potential to modulate the inflammatory crosstalk between intestinal cells and immune cells. frontiersin.org
Another co-culture approach involved Caco-2 cells and human umbilical vein endothelial cells (HUVECs) to investigate the effects on inflammation-induced leukocyte adhesion. It was reported that C3G could downregulate the activation of endothelial cells, thereby reducing leukocyte adhesion and NF-κB levels in the HUVECs, highlighting its role in modulating the interaction between the gut epithelium and the vascular system during an inflammatory response. nih.gov
Primary Cell Cultures and Established Cell Lines
Utilization of Non-Human In Vivo Models for Pathway Analysis
Rodent models, primarily mice and rats, are the most common in vivo systems for studying the systemic effects of natural compounds. In a mouse model of lung injury induced by particulate matter, administration of this compound ameliorated pulmonary inflammation by reducing the recruitment of macrophages. nih.gov In a rat model of liver precancerous lesions, C3G was found to modulate the cell cycle through the lncRNA-MALAT1-miR-125b-TUBG1 signaling axis. nih.gov These studies demonstrate the compound's bioactivity in complex pathological conditions within a whole organism.
To leverage unique biological characteristics and facilitate high-throughput screening, researchers also use non-rodent models such as the fruit fly (Drosophila melanogaster), the nematode worm (Caenorhabditis elegans), and the zebrafish (Danio rerio). nih.govacs.org These organisms offer advantages like short lifecycles, genetic tractability, and transparent bodies (in the case of zebrafish larvae), making them powerful tools for genetic and developmental studies. nih.govacs.org
Drosophila melanogaster : Studies in fruit flies have shown that C3G can prolong lifespan under both normal and heat-stress conditions. nih.gov The mechanism is thought to involve the enhancement of the antioxidant system. acs.org
Caenorhabditis elegans : In C. elegans, C3G has been shown to extend lifespan and improve stress tolerance against environmental toxins like polystyrene. This protective effect was linked to the DAF-16 pathway, a key regulator of longevity and stress resistance. Other work in a transgenic C. elegans model of Alzheimer's disease showed that C3G could suppress β-amyloid aggregation and improve memory. nih.gov
Danio rerio : The zebrafish model has been instrumental in studying developmental and neuroprotective effects. C3G was found to protect against chemically-induced neurodevelopmental toxicity in zebrafish larvae by activating the Nrf2-ARE antioxidant pathway and reducing apoptosis. researchgate.netrsc.org
Table 2: Findings from Non-Rodent In Vivo Model Studies on this compound/glucoside
| Model Organism | Research Focus | Key Research Finding | Implicated Pathway/Mechanism |
|---|---|---|---|
| Drosophila melanogaster (Fruit Fly) | Longevity, Stress | Extended lifespan and enhanced heat stress resilience. nih.gov | Enhancement of antioxidant systems; Sirt6 activation. acs.org |
| Caenorhabditis elegans (Nematode) | Longevity, Neuroprotection | Increased lifespan and stress resistance; suppressed Aβ aggregation. nih.gov | DAF-16 pathway; antioxidant and anti-inflammatory activity. nih.gov |
Genetically modified animal models are specifically engineered to study the role of particular genes and pathways in disease and treatment. These models provide definitive links between a compound's action and a specific molecular target.
For example, Apolipoprotein E-deficient (apoE−/−) mice, which spontaneously develop atherosclerosis, have been used to study the cardiovascular effects of C3G. researchgate.net Research using these mice suggests that the compound can influence the progression of atherosclerosis. researchgate.net
A prominent example in neurodegenerative disease research is the APPswe/PS1ΔE9 transgenic mouse model of Alzheimer's disease. mdpi.com Studies using these mice have demonstrated that C3G can reduce the levels of amyloid-β peptides, upregulate autophagy-related markers (a cellular cleaning process), and mitigate tau protein phosphorylation, ultimately improving synaptic function. mdpi.com These findings directly link the compound's neuroprotective effects to the core pathological pathways of Alzheimer's disease. mdpi.com
Other Animal Models for Specific Biological Contexts
Integration of Multi-Omics Data (Genomics, Transcriptomics, Proteomics, Metabolomics)
The study of this compound, a key anthocyanin responsible for the red and purple coloration in many plants, has been significantly advanced by the adoption of multi-omics approaches. These strategies integrate data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic understanding of its biosynthesis, regulation, and accumulation. By combining these different layers of biological information, researchers can move beyond the study of single components to unravel the complex networks that govern the production of this important phytochemical. nih.govnih.gov
Integrative analysis, particularly the combination of transcriptomics and metabolomics, has become a powerful tool for elucidating the molecular mechanisms underlying anthocyanin biosynthesis. mdpi.comnih.gov This approach allows for the direct correlation of gene expression patterns with the accumulation of specific metabolites, including this compound. Such studies are crucial for identifying not only the structural genes that encode the biosynthetic enzymes but also the transcription factors that regulate their expression. nih.govmdpi.com
Research in various plant species has successfully employed these integrated strategies. For instance, studies on tea plants (Camellia sinensis), loquat (Eriobotrya japonica), and rapeseed (Brassica napus) have utilized combined transcriptomic and metabolomic analyses to pinpoint the specific genes and regulatory elements responsible for the accumulation of this compound. researchgate.netoup.commdpi.comfrontiersin.org
In a study on loquat peel, metabolomic analysis identified this compound as the most predominant anthocyanin responsible for the red pigmentation. frontiersin.org By integrating this data with RNA-sequencing (transcriptomics), researchers found that the accumulation of this compound was directly associated with the high expression of key anthocyanin structural genes and a specific transcription factor, EjMYB10. frontiersin.org Similarly, in purple tea varieties, this compound was identified as a major anthocyanin component, and transcriptomic analysis revealed the significant upregulation of the anthocyanidin synthase gene (CsANS1) and a regulatory MYB family gene. researchgate.net
These multi-omics approaches enable the construction of comprehensive models of the flavonoid biosynthetic pathway. mdpi.com For example, in analyzing the color development in djulis (Chenopodium formosanum) spikes, an integrative study combining metabolomics and transcriptomics identified 28 differentially expressed genes and 17 differentially expressed metabolites during the color transition. mdpi.comresearchgate.net This allowed for the construction of a putative regulatory pathway for anthocyanin biosynthesis, highlighting how the upregulation of specific genes like chalcone (B49325) synthase (CHS), flavanone (B1672756) 3-hydroxylase (F3H), and dihydroflavonol reductase (DFR) promotes the formation of cyanidin and other anthocyanin derivatives. mdpi.com
The integration of proteomics with transcriptomics and metabolomics further refines this understanding by confirming that the identified genes are indeed translated into functional enzymes. oup.com While transcript levels indicate the potential for enzyme production, proteomic data provides direct evidence of the presence and abundance of these enzymes, offering a more accurate picture of the metabolic flux through the pathway.
The following tables summarize key findings from various multi-omics studies related to the biosynthesis of this compound and other closely related anthocyanins.
Table 1: Key Structural Genes in Anthocyanin Biosynthesis Correlated with Cyanidin Glycoside Accumulation This table outlines the principal structural genes involved in the anthocyanin biosynthetic pathway. The expression levels of these genes are frequently correlated with the accumulation of cyanidin derivatives, including this compound, in multi-omics studies.
| Gene Abbreviation | Enzyme Name | Function in Pathway | Reference(s) |
| PAL | Phenylalanine Ammonia-Lyase | Catalyzes the initial step in the phenylpropanoid pathway. | mdpi.comnih.gov |
| C4H | Cinnamate-4-Hydroxylase | Hydroxylates cinnamic acid to produce p-coumaric acid. | nih.govfrontiersin.org |
| 4CL | 4-Coumarate-CoA Ligase | Activates p-coumaric acid to form 4-coumaroyl-CoA, a key precursor. | nih.govfrontiersin.org |
| CHS | Chalcone Synthase | Catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form naringenin (B18129) chalcone. | nih.govmdpi.com |
| CHI | Chalcone Isomerase | Isomerizes naringenin chalcone to naringenin. | nih.govmdpi.com |
| F3H | Flavanone 3-Hydroxylase | Hydroxylates naringenin to produce dihydrokaempferol (B1209521). | nih.govmdpi.com |
| F3'H | Flavonoid 3'-Hydroxylase | Hydroxylates dihydrokaempferol to produce dihydroquercetin (a precursor for cyanidin). | nih.gov |
| DFR | Dihydroflavonol 4-Reductase | Reduces dihydroflavonols (e.g., dihydroquercetin) to their corresponding leucoanthocyanidins. | mdpi.comfrontiersin.org |
| ANS/LDOX | Anthocyanidin Synthase / Leucoanthocyanidin Dioxygenase | Oxidizes leucoanthocyanidins to form colored anthocyanidins (e.g., cyanidin). | mdpi.comoup.com |
| UFGT/3GT | UDP-glucose:Flavonoid 3-O-Glucosyltransferase | Glycosylates anthocyanidins (e.g., adds a glucose or galactose moiety to cyanidin) to form stable anthocyanins. | mdpi.comoup.com |
Table 2: Transcription Factors Regulating this compound Biosynthesis This table lists major families of transcription factors (TFs) that have been identified through integrated omics as regulators of the structural genes involved in anthocyanin biosynthesis.
| Transcription Factor Family | Role in Regulation | Specific Examples from Research | Reference(s) |
| MYB | Often acts as the primary activator of late biosynthetic genes (e.g., DFR, ANS). Can form a regulatory complex with bHLH and WD40 proteins. | EjMYB10 in loquat peel was positively correlated with Cyanidin-3-O-galactoside concentration. CsAN1, a MYB gene, was found to positively regulate CsANS1 in tea plants. | nih.govoup.comfrontiersin.org |
| bHLH | (basic Helix-Loop-Helix) Functions as a cofactor with MYB proteins to enhance the transcriptional activation of target genes. | Identified as key regulators in various plants, often working in concert with MYB and WD40 TFs to control anthocyanin pathways. | nih.govoup.com |
| WD40 | (WD40-repeat proteins) Acts as a scaffold protein, stabilizing the MYB-bHLH-WD40 (MBW) transcriptional complex. | The MBW complex is a well-established regulator of flavonoid biosynthesis. | nih.govoup.com |
| WRKY | Involved in various plant processes, including stress responses and secondary metabolism. Some members have been shown to influence anthocyanin accumulation. | Identified as differentially expressed TFs in studies on anthocyanin biosynthesis. | nih.govoup.com |
Table 3: Metabolites in the Anthocyanin Pathway Identified via Integrated Omics This table showcases metabolites that are part of or related to the biosynthetic pathway leading to this compound, as identified through metabolomic profiling.
| Metabolite Name | Class | Role / Significance | Reference(s) |
| Naringenin | Flavanone | A key intermediate in the flavonoid pathway. | mdpi.com |
| Dihydroquercetin | Dihydroflavonol | The direct precursor to leucocyanidin (B1674801) and subsequently cyanidin. | mdpi.com |
| Cyanidin | Anthocyanidin | The aglycone (non-sugar) core of this compound and other cyanidin glycosides. | mdpi.com |
| Cyanidin 3-O-glucoside | Anthocyanin | A major anthocyanin, often found alongside this compound. | frontiersin.orgfrontiersin.org |
| Cyanidin 3-O-rutinoside | Anthocyanin | Another common cyanidin derivative identified in multi-omics studies. | mdpi.comfrontiersin.org |
| Pelargonidin derivatives | Anthocyanin | Often co-accumulate with cyanidin derivatives, contributing to the overall color profile. | mdpi.comfrontiersin.org |
| Delphinidin (B77816) derivatives | Anthocyanin | Also co-accumulate with cyanidin derivatives, shifting color towards blue/purple hues. | researchgate.netmdpi.com |
| Quercetin (B1663063) derivatives | Flavonol | Produced via a branch of the flavonoid pathway; their levels can be inversely correlated with anthocyanin accumulation. | mdpi.commdpi.com |
By integrating these different omics datasets, researchers can build robust models that explain how genetic information is translated into the final metabolic phenotype—in this case, the accumulation of this compound. This comprehensive approach is not only fundamental for understanding plant biology but also provides a roadmap for metabolic engineering and synthetic biology efforts aimed at enhancing the production of valuable flavonoids in both plants and microbial systems. frontiersin.orgresearchgate.netmdpi.com
Comparative Academic Analyses
Distinctions in Biosynthesis and Accumulation from Other Anthocyanins
The biosynthesis of Cyanidin (B77932) 3-O-galactoside (Cy3Gal) follows the general anthocyanin pathway common to other members of this flavonoid class, beginning with the amino acid phenylalanine. nih.gov A series of enzymatic reactions converts phenylalanine into p-coumaroyl-CoA, which then combines with three molecules of malonyl-CoA in a reaction catalyzed by chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone. nih.gov Subsequent enzymatic steps lead to the creation of dihydroflavonols, which are precursors to leucoanthocyanidins. nih.gov The enzyme anthocyanidin synthase (ANS) then converts these leucoanthocyanidins into the colored anthocyanidin, cyanidin. nih.gov
The primary distinction in the biosynthesis of Cy3Gal occurs at the final glycosylation step. While the general pathway is shared, the specific attachment of a galactose sugar moiety to the cyanidin aglycone is what defines Cy3Gal. This reaction is catalyzed by a specific enzyme, UDP-galactose: cyanidin galactosyltransferase (UCGalT), which utilizes uridine (B1682114) diphosphate (B83284) galactose (UDP-galactose) and cyanidin as substrates. nih.govdntb.gov.uanih.govacs.org This enzymatic step is unique to the formation of Cy3Gal and differentiates it from other cyanidin glycosides, such as Cyanidin 3-O-glucoside, which is formed by the action of UDP-glucose: flavonoid 3-O-glucosyltransferase (UFGT). nih.gov The regulation of these final enzymatic steps, governed by the expression of specific transcription factor genes, significantly influences the final anthocyanin composition within plant tissues. nih.gov
The accumulation of Cy3Gal in plants varies significantly compared to other anthocyanins and is dependent on the species, cultivar, and developmental stage. In many red-colored apple peels, Cy3Gal is the predominant anthocyanin, accounting for over 85% of the total anthocyanin content in some varieties. nih.gov For instance, in 'Huashuo' apples, Cy3Gal levels were found to be the highest among all detected anthocyanins. nih.gov Conversely, in certain Dahlia cultivars, delphinidin-based anthocyanins are more abundant, while Cy3Gal and cyanidin-3-O-arabinoside are the major cyanidin-group compounds. biomedpharmajournal.org Aronia berries (chokeberries) are noted for having exceptionally high concentrations of Cy3Gal, making them a significant natural source for this compound. solabianutrition.commdpi.com This variability highlights that while the biosynthetic machinery is largely conserved, its regulation leads to diverse accumulation patterns across the plant kingdom.
Key Enzymes in Cyanidin 3-O-galactoside Biosynthesis
This table outlines the principal enzymes involved in the general anthocyanin pathway leading to the formation of this compound, highlighting the specific enzyme responsible for its unique structure.
| Enzyme | Abbreviation | Function in the Pathway | Specificity Note |
|---|---|---|---|
| Phenylalanine ammonia (B1221849) lyase | PAL | Catalyzes the initial step, converting Phenylalanine to trans-Cinnamic acid. nih.gov | Common to general phenylpropanoid metabolism. |
| Chalcone synthase | CHS | Catalyzes the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. nih.gov | A key entry point into the flavonoid pathway. |
| Chalcone isomerase | CHI | Catalyzes the isomerization of naringenin chalcone to naringenin. nih.gov | Directs precursors toward flavonoid synthesis. |
| Anthocyanidin synthase | ANS | Converts leucoanthocyanidins to colored anthocyanidins (e.g., cyanidin). nih.gov | Generates the core aglycone structure. |
| UDP-galactose: cyanidin galactosyltransferase | UCGalT | Catalyzes the transfer of a galactose moiety from UDP-galactose to cyanidin. nih.govacs.org | This is the unique, defining step for this compound synthesis. dntb.gov.uanih.gov |
Differential Mechanistic Activities Compared to Structurally Related Anthocyanins (e.g., Cyanidin 3-O-glucoside)
This compound (Cy3Gal) and its close structural relative, Cyanidin 3-O-glucoside (Cy3Glu), share the same cyanidin aglycone but differ in the sugar moiety attached at the C3 position (galactose vs. glucose). This seemingly minor structural difference leads to notable variations in their chemical stability and biological activities.
In terms of stability, Cy3Gal shows different properties compared to other anthocyanins. For example, it was found to be less stable under heating conditions than cyanidin 3-arabinoside but more stable against acid-mediated hydrolysis. nih.gov When directly compared to Cy3Glu, Cy3Gal exhibited lower resistance to hydration and bleaching in solutions with a pH ranging from 1 to 9. nih.gov
Mechanistically, both compounds are potent antioxidants, but their efficacy can differ depending on the assay. The DPPH-radical scavenging activity of Cy3Gal was reported to be the highest among several tested flavonoids, including quercetin (B1663063) 3-galactoside. nih.gov However, in a FRAP (Ferric Reducing Antioxidant Power) assay, the antioxidant activity of Cy3Gal was slightly lower than that of Cy3Glu. nih.gov A study investigating the inhibition of digestive enzymes found that both Cy3Gal and Cy3Glu were potent inhibitors of intestinal sucrase and pancreatic α-amylase, suggesting the sugar structure at the 3-O-position is a key factor in modulating this activity. nih.gov
Cy3Glu has been extensively studied for its role in modulating cellular signaling pathways. It can inhibit the NF-κB pathway, activate the Nrf2 antioxidant response pathway, and regulate glucose metabolism by activating AMPK. bohrium.commdpi.comnih.gov While Cy3Gal is also known for its anti-inflammatory and antioxidant properties, specific mechanistic comparisons are less common. nih.gov However, one of the distinct properties reported for Cy3Gal is its ability to cross the blood-brain barrier and exert neuroprotective effects, such as lowering the activity of acetylcholine (B1216132) esterase in the hippocampus. solabianutrition.com This suggests differential transport and target engagement within biological systems.
Comparative Analysis: this compound vs. Cyanidin 3-O-glucoside
This table provides a differential comparison of the properties and mechanistic activities of this compound (Cy3Gal) and Cyanidin 3-O-glucoside (Cy3Glu).
| Attribute | This compound (Cy3Gal) | Cyanidin 3-O-glucoside (Cy3Glu) | Reference |
|---|---|---|---|
| Chemical Structure | Cyanidin aglycone + Galactose at C3 | Cyanidin aglycone + Glucose at C3 | nih.govgenome.jp |
| Chemical Stability | Less stable against hydration and bleaching across pH 1-9 compared to Cy3Glu. Less stable to heat than Cy3Ara. | More stable against TFA-mediated hydrolysis and general hydration/bleaching compared to Cy3Gal. | nih.gov |
| Antioxidant Activity | Reported to have the highest DPPH scavenging activity among certain flavonoids. Slightly lower FRAP activity than Cy3Glu. | Slightly higher FRAP activity than Cy3Gal. Potent antioxidant through various mechanisms. | nih.gov |
| Enzyme Inhibition | Potent inhibitor of intestinal sucrase (IC50 ~0.50 mM) and pancreatic α-amylase. The galactose moiety is important for this activity. | Potent inhibitor of intestinal sucrase and pancreatic α-amylase (IC50 ~0.30 mM). The glucose moiety is important for this activity. | nih.gov |
| Key Mechanistic Pathways | Anti-inflammatory and antioxidant effects are well-documented. nih.gov Notably able to cross the blood-brain barrier and inhibit acetylcholine esterase. solabianutrition.com | Well-studied for inhibiting the NF-κB pathway, activating the Nrf2/AMPK signaling pathway, and reducing pro-inflammatory cytokines. bohrium.commdpi.comfrontiersin.org | nih.govsolabianutrition.combohrium.commdpi.comfrontiersin.org |
| Metabolic Regulation | Contributes to anti-diabetic effects, partly through α-glucosidase inhibition. nih.gov | Exhibits anti-diabetic effects by reducing gluconeogenesis via AMPK activation and regulating GLUT-1 expression. bohrium.comnih.govrsc.org | nih.govbohrium.comnih.govrsc.org |
Synergistic Mechanistic Interactions with Other Phytochemicals in Complex Matrices
One study on Aronia melanocarpa extract demonstrated that its antioxidant activity was higher than what could be attributed to its Cy3Gal content alone. mdpi.com This suggests that other bioactive components in the extract work synergistically with Cy3Gal to produce a more potent antioxidant effect. mdpi.com
More specific mechanistic synergies have been identified. For example, a study on carbohydrate-digesting enzymes found that both Cy3Gal and Cy3Glu produced a synergistic inhibitory effect on intestinal maltase and sucrase when combined with a low concentration of the pharmaceutical drug acarbose. nih.gov This indicates a potential for combination strategies to enhance therapeutic outcomes. Similarly, a study focusing on the related compound Cyanidin 3-O-glucoside (Cy3Glu) found a remarkable synergistic effect in inhibiting pancreatic lipase (B570770) when combined with catechin, another common flavonoid. researchgate.net This interaction was shown to be a mixed-type inhibition that had a significant impact on the enzyme's secondary structure. Given the structural similarity, it is plausible that Cy3Gal engages in similar synergistic interactions with other flavanols. These findings underscore the importance of considering the entire phytochemical profile of a food or extract, as the bioactivity of Cy3Gal is likely amplified by its interactions within a complex matrix.
Examples of Synergistic Interactions Involving Cyanidin Glycosides
This table details research findings on the synergistic effects of this compound and related compounds when combined with other phytochemicals or drugs.
| Cyanidin Glycoside | Interacting Compound(s) | Biological Target/System | Observed Synergistic Effect | Reference |
|---|---|---|---|---|
| This compound | Other bioactive substances in Aronia melanocarpa extract | Antioxidant Capacity (DPPH assay) | The total antioxidant activity of the extract was greater than that of purified Cy3Gal at an equivalent concentration. | mdpi.com |
| This compound | Acarbose (pharmaceutical) | Intestinal Maltase and Sucrase | The combination produced a markedly increased inhibition of the enzymes compared to either compound alone at low concentrations. | nih.gov |
| Cyanidin 3-O-glucoside (structurally related) | Catechin | Pancreatic Lipase | A combination at a 2:3 ratio showed a remarkable synergistic inhibitory effect, with a lower IC50 than either compound alone. | researchgate.net |
| Cyanidin 3-O-glucoside (structurally related) | Other phytochemicals (e.g., phenolic acids) | Intestinal Integrity | Bioactive metabolites of C3G act in a synergistic manner to exert antioxidant, anti-inflammatory, and anti-apoptosis functions. | nih.gov |
Future Research Directions and Theoretical Frameworks
Elucidating Novel Molecular Targets and Pathways
Future research must prioritize the identification and validation of novel molecular targets and signaling pathways for Cyanidin (B77932) 3-O-galactoside. While its analogue, Cyanidin 3-O-glucoside (C3G), has been shown to modulate pathways such as NF-κB, MAPK, and KLF4, the specific interactions of the galactoside form remain less understood. nih.govfoodandnutritionresearch.netfoodandnutritionresearch.net Studies on C3G have demonstrated its ability to inhibit the nuclear translocation of NF-κB in intestinal and endothelial cells, thereby reducing inflammatory responses. nih.gov Furthermore, C3G can upregulate Krüppel-like factor 4 (KLF4) by downregulating its E3 ligase, FBXO32, which in turn inhibits epithelial-to-mesenchymal transition in cancer cells. foodandnutritionresearch.netfoodandnutritionresearch.net
Investigations into Cyanidin 3-O-galactoside have shown it can mitigate glutamate-induced oxidative stress and reduce caspase-dependent apoptosis, suggesting interactions with cellular stress and death pathways. mdpi.com The neuroprotective effects may also be mediated through an AMPK-dependent mechanism. mdpi.com Future studies should employ advanced proteomic and transcriptomic techniques, such as RNA-seq, to build upon preliminary findings. For instance, RNA-seq analysis of cells treated with C3G identified differentially expressed genes related to lysosome function and glycolipid biosynthesis, such as Atp6v0c and Cx3cl1, which are potential targets for bone metabolism regulation. frontiersin.org A similar unbiased, large-scale approach for this compound could reveal its unique molecular fingerprint and identify previously unknown protein binding partners and regulatory networks, moving beyond its currently recognized antioxidant capabilities.
Developing Advanced Biosynthetic Systems for Controlled Production
Traditional extraction of this compound from plant sources can be unsustainable and yield variable results. acs.orgnih.gov A significant future direction is the development and optimization of microbial biosynthesis systems for controlled and scalable production. Metabolic engineering of microorganisms like Escherichia coli has shown great promise. acs.orgnih.gov The bioproduction of this compound in E. coli has been successfully achieved by constructing a biosynthetic pathway from (+)-catechin. acs.orgnih.gov This involves the introduction of two key enzymes: anthocyanidin synthase (ANS) and UDP-galactose:cyanidin galactosyltransferase (UCGalT). nih.govacs.org
Further refinement of these systems is crucial for increasing yield and efficiency. nih.gov Strategies to drive metabolic flux towards this compound production include enhancing the endogenous UDP-galactose biosynthesis pathway, screening for more efficient ANS enzymes from various plant sources, and overexpressing specific transporters to facilitate export of the final product from the cell. acs.orgnih.govresearchgate.net Additionally, knocking out competing metabolic pathways, such as the one involving β-phosphoglucomutase (ycjU) which consumes the UDP-galactoside precursor, has been shown to significantly boost production titers. acs.orgnih.gov Future work should focus on optimizing these parameters, potentially using other microbial hosts like Saccharomyces cerevisiae or Lactococcus lactis, which have been engineered to produce other anthocyanins. researchgate.net
| Strategy | Enzyme/Gene Target | Organism | Objective | Reference |
|---|---|---|---|---|
| Pathway Construction | Anthocyanidin Synthase (ANS), UDP-galactose:cyanidin galactosyltransferase (UCGalT) | E. coli | Establish de novo biosynthesis of this compound from (+)-catechin. | acs.org |
| Precursor Enhancement | UDP-galactose biosynthesis pathway genes | E. coli | Increase the pool of the essential sugar donor for the glycosylation step. | acs.org |
| Competitive Pathway Knockout | β-phosphoglucomutase (ycjU) | E. coli | Prevent the diversion of the UDP-galactose precursor to other metabolic pathways. | nih.gov |
| Product Transport | Multidrug Resistance Transporters (e.g., mdlAB, emrKY) | E. coli | Enhance secretion of the synthesized compound from the cytoplasm to improve yield and reduce cellular toxicity. | researchgate.net |
Refining In Vitro and In Vivo Non-Human Models for Predictive Research
To better predict the physiological effects of this compound, it is essential to refine and advance current preclinical research models. Standard 2D cell cultures, while useful for initial screening, often fail to replicate the complexity of native tissues. biorxiv.org The use of 3D cell culture models, such as spheroids of Caco-2 intestinal cells, offers a more physiologically relevant system by better mimicking cell-cell and cell-matrix interactions. biorxiv.org Studies comparing 2D and 3D models for the antioxidant activity of C3G found that the 3D model provided more realistic results. biorxiv.org Future research should increasingly adopt such advanced models, including organ-on-a-chip technology and co-culture systems, like the one combining intestinal epithelial (Caco-2) and endothelial (HUVEC) cells, to study intercellular crosstalk in inflammatory processes. nih.gov
For in vivo studies, the use of human microbiota-associated (HMA) rats in comparison to germ-free (GF) rats has been instrumental in understanding the metabolic fate of anthocyanins. cambridge.orgnih.gov These models have demonstrated that the gut microbiota is crucial for the degradation and metabolism of these compounds. cambridge.orgnih.gov Further development of these gnotobiotic animal models, perhaps by colonizing them with specific human bacterial consortia or even individual strains, will allow for a more precise determination of which microbes are responsible for specific metabolic conversions of this compound. Additionally, specialized animal models, such as those for diabetic retinopathy or diet-induced insulin (B600854) resistance, will be critical for testing the efficacy of this compound in specific disease contexts. mdpi.comimrpress.com
| Model Type | Specific Model | Research Application | Potential Refinement for C3Gal Research | Reference |
|---|---|---|---|---|
| In Vitro | Caco-2 cell monolayer | Intestinal absorption and transport studies. | Use in 3D spheroid cultures to better mimic intestinal villi architecture. | biorxiv.org |
| In Vitro | Caco-2 and HUVEC co-culture | Studying inflammatory crosstalk between intestinal and endothelial cells. | Incorporate immune cells into the co-culture to model the gut mucosal immune system. | nih.gov |
| In Vitro | MC3T3-E1 mouse osteoblasts | Investigating mechanisms of osteogenesis. | Use of 3D scaffolds to study bone matrix mineralization. | frontiersin.org |
| In Vivo | Germ-Free (GF) vs. Human Microbiota-Associated (HMA) Rats | Determining the role of gut microbiota in metabolism. | Colonization with specific bacterial strains to identify key metabolic players. | cambridge.orgnih.gov |
| In Vivo | High Fat-High Sucrose Diet-Induced Mice | Modeling insulin resistance and metabolic syndrome. | Combine with genetic models of metabolic disease for deeper mechanistic insight. | mdpi.com |
| In Vivo | Mouse models with radiolabeled 14C-C3G | Tracking absorption, distribution, and excretion. | Apply to 14C-Cyanidin 3-O-galactoside to compare its pharmacokinetic profile directly. | cambridge.org |
Exploring the Interplay with the Microbiome in More Depth
The gut microbiome plays a pivotal role in the metabolism and bioavailability of anthocyanins. frontiersin.org A significant portion of ingested this compound is not absorbed in the upper gastrointestinal tract and reaches the colon, where it is extensively metabolized by resident bacteria. frontiersin.orgtandfonline.com Research on its analogue, C3G, shows that gut microbes degrade it into smaller, more readily absorbable phenolic compounds, such as protocatechuic acid. frontiersin.orgtandfonline.com This biotransformation is critical, as these metabolites may be responsible for many of the observed systemic health effects. nih.gov
Future research must move beyond general observations and aim to identify the specific bacterial species and enzymatic pathways responsible for the degradation of this compound. In vitro fermentation studies using human fecal slurries have shown the rapid conversion of C3G, but the specific microbes involved are not fully known. cambridge.org Metagenomic and metatranscriptomic analyses of fecal samples from human or animal studies after consumption of this compound could link specific microbial genes and their expression levels to the appearance of certain metabolites. Furthermore, the bidirectional relationship needs deeper exploration. While the microbiome acts on the compound, this compound and its metabolites can, in turn, modulate the composition of the gut microbiota, potentially acting as a prebiotic to favor the growth of beneficial bacteria like Bacteroidetes and inhibit others. mdpi.comnih.gov Understanding this complex interplay is fundamental to explaining its mechanism of action.
Computational Predictions for Novel Analogues with Targeted Mechanistic Profiles
Computational chemistry and in silico modeling offer powerful tools for accelerating research into this compound and for designing novel, more potent analogues. nih.gov Molecular docking and molecular dynamics simulations can predict how the compound and its derivatives interact with specific protein targets. nih.govresearchgate.net For example, in silico studies on related anthocyanins have been used to predict their binding affinity to enzymes like cyclooxygenase (COX) and proteins implicated in neurodegenerative diseases, such as β-amyloid and FKBP52. researchgate.netmdpi.comnih.gov Such approaches can help prioritize which biological pathways are most likely to be affected by this compound, guiding wet lab experimentation.
A key future direction is the use of these computational tools for the rational design of novel analogues. By understanding the structure-activity relationships—for instance, how the galactose moiety influences binding compared to a glucose moiety—researchers can computationally design new molecules with enhanced properties. mdpi.com This could involve modifying the flavonoid backbone or altering the sugar group to improve binding affinity for a specific target, increase stability, or enhance bioavailability. nih.gov These computationally designed analogues can then be synthesized, either chemically or biosynthetically, and tested in the refined preclinical models described above, creating a synergistic loop of prediction, synthesis, and validation to develop next-generation compounds with highly targeted mechanistic profiles.
| Computational Method | Application in Anthocyanin Research | Potential for C3Gal Analogue Design | Reference |
|---|---|---|---|
| Molecular Docking (e.g., AutoDock Vina) | Predicting binding affinity and mode of interaction with protein targets (e.g., COX enzymes, TrkB receptor). | Screening virtual libraries of C3Gal analogues against disease-relevant protein targets to identify promising candidates. | researchgate.netresearchgate.net |
| Molecular Dynamics (MD) Simulation | Analyzing the stability and conformational changes of protein-ligand complexes over time. | Evaluating the dynamic stability of novel analogues in the binding pocket of a target protein. | nih.govmdpi.com |
| Structure-Activity Relationship (SAR) Studies | Understanding how chemical structure (e.g., glycosylation pattern) affects biological activity. | Guiding the design of analogues with improved activity by modifying specific functional groups. | mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate chemical structure with biological activity. | Predicting the activity of unsynthesized analogues to prioritize synthesis efforts. | nih.gov |
Q & A
Q. What standardized analytical methods are recommended for quantifying cyanidin 3-O-galactoside in plant tissues?
High-performance liquid chromatography (HPLC) with UV-Vis detection is the gold standard for quantifying this compound. For apple tissues, retention times around 13 minutes are typical, with protocols requiring triplicate measurements to ensure reproducibility . Calibration curves using reference standards (≥90% purity) are essential for accurate quantification, and sample preparation should include acidified methanol extraction to stabilize anthocyanins .
Q. How does pH influence this compound stability in experimental setups?
this compound is pH-sensitive, with acidic conditions (pH 3–5) stabilizing its flavylium cation form. Neutral or alkaline conditions promote degradation into colorless chalcone forms. Experimental designs involving cell cultures or in vitro assays should maintain pH ≤ 5.5, as demonstrated in apple callus studies where pH 5.5 preserved anthocyanin content .
Q. What are the primary biological sources of this compound, and how do they affect experimental reproducibility?
The compound is abundant in Malus species (e.g., red-fleshed apples), Cornus mas (cornelian cherry), and Aronia melanocarpa (chokeberry). Tissue-specific extraction protocols are critical: apple callus cultures require controlled light/temperature conditions to mimic in vivo anthocyanin production, while chokeberry extracts demand rigorous purification to isolate this compound from co-occurring delphinidin derivatives .
Advanced Research Questions
Q. What molecular mechanisms underlie the light-temperature synergy in this compound biosynthesis?
Light (particularly blue/UV-B wavelengths) upregulates transcription factors like MdMYB3, which activate anthocyanin pathway genes (e.g., ANS, UFGT). Concurrently, temperatures below 25°C enhance enzymatic stability of chalcone synthase (CHS) and dihydroflavonol reductase (DFR). In apple callus, combining 22°C with 16-hour light cycles increased this compound content by 40% compared to dark controls .
Q. How do researchers resolve contradictory data on anthocyanin accumulation versus biomass growth in cell cultures?
A negative correlation exists between this compound content and callus growth rates, as anthocyanin biosynthesis diverts carbon from primary metabolism. To address this, studies use time-course experiments to identify peak production phases (e.g., days 14–21 in apple callus) or employ elicitors like jasmonic acid to decouple growth and secondary metabolite synthesis .
Q. What genomic and metabolomic strategies are used to explore this compound’s role in plant stress responses?
RNA-seq of light-/UV-B-exposed apple peels revealed co-expression of MdMYB10 and bHLH3 with this compound accumulation. Metabolomic profiling via LC-MS can link this compound to ROS scavenging pathways, as seen in Ziziphus mucronata fruits, where it contributes to 70% of total antioxidant activity .
Q. Why do HPLC retention times for this compound vary across studies, and how can this be mitigated?
Variability arises from column type (C18 vs. phenyl-hexyl), mobile phase composition (e.g., formic acid concentration), and flow rates. Cross-lab validation using certified reference materials (e.g., phyproof® standards) and adherence to USP protocols improve consistency. For instance, a 1.0 mL/min flow rate with 5% formic acid in water/acetonitrile gradients yields reproducible peaks .
Methodological Considerations
- Data Interpretation : Normalize this compound levels to tissue dry weight or internal standards (e.g., cyanidin-3-glucoside) to account for extraction efficiency .
- Experimental Design : For genetic studies, include wild-type and transgenic controls (e.g., MdMYB3-overexpressing callus) to isolate gene-specific effects on biosynthesis .
- Statistical Analysis : Use ANOVA with post-hoc LSD tests for multi-group comparisons, as applied in studies correlating anthocyanin content with abiotic stressors .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
